(7-Fluoro-1-benzothiophen-2-yl)methanol
Description
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Properties
IUPAC Name |
(7-fluoro-1-benzothiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FOS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIDUFYGWMUPHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501291376 | |
| Record name | 7-Fluorobenzo[b]thiophene-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501291376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135283-78-1 | |
| Record name | 7-Fluorobenzo[b]thiophene-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluorobenzo[b]thiophene-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501291376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (7-Fluoro-1-benzothiophen-2-yl)methanol: Properties, Synthesis, and Applications
This guide provides a detailed technical overview of (7-Fluoro-1-benzothiophen-2-yl)methanol, a fluorinated derivative of the benzothiophene scaffold. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and the well-established chemistry of the benzothiophene ring system. It is intended for researchers, scientists, and professionals in drug development who are interested in the potential of this compound as a versatile building block.
Molecular Structure and Physicochemical Properties
This compound belongs to the class of heterocyclic compounds, featuring a benzothiophene core substituted with a fluorine atom at the 7-position and a hydroxymethyl group at the 2-position. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety in medicinal chemistry.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇FOS | - |
| Molecular Weight | 182.22 g/mol | - |
| CAS Number | 1135283-78-1 | Commercial Vendor Data |
| Predicted XLogP3 | 2.1 | Analogues on PubChem |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 2 | Calculated |
| Rotatable Bond Count | 1 | Calculated |
Note: Most properties are predicted based on computational models and data from analogous structures due to the absence of published experimental values.
The physicochemical properties of the parent compound, 7-fluoro-1-benzothiophene, are available and provide a baseline for understanding the core of the molecule.
Table 2: Physicochemical Properties of 7-Fluoro-1-benzothiophene
| Property | Value | Source |
| Molecular Formula | C₈H₅FS | PubChem |
| Molecular Weight | 152.19 g/mol | PubChem[1] |
| CAS Number | 346592-74-3 | PubChem[1] |
| Description | Solid | General knowledge |
| Solubility | Insoluble in water; soluble in common organic solvents like acetone, ether, and benzene. | Based on Benzothiophene[2] |
Proposed Synthesis and Experimental Workflow
A logical synthetic pathway would start with a suitable fluorinated benzene derivative and build the thiophene ring, followed by the introduction of the methanol group at the 2-position.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical):
-
Synthesis of 7-Fluoro-1-benzothiophene-2-carboxylic acid:
-
React 2-fluoro-6-mercaptobenzoic acid with an appropriate α-haloacetyl derivative (e.g., ethyl bromoacetate) under basic conditions to yield the corresponding thioether.
-
Induce intramolecular cyclization and dehydration of the thioether, often through heating with a dehydrating agent like acetic anhydride or a strong acid, to form the benzothiophene ring.
-
Hydrolyze the resulting ester to afford 7-fluoro-1-benzothiophene-2-carboxylic acid.
-
-
Reduction to this compound:
-
Dissolve 7-fluoro-1-benzothiophene-2-carboxylic acid in a dry aprotic solvent such as tetrahydrofuran (THF).
-
Slowly add a reducing agent, for instance, lithium aluminum hydride (LiAlH₄), to the solution at a reduced temperature (e.g., 0 °C).
-
After the reaction is complete, carefully quench the excess reducing agent with water and/or an acidic workup.
-
Extract the product with an organic solvent, dry the organic layer, and purify the crude product, for example, by column chromatography, to obtain this compound.
-
Reactivity and Potential Transformations
The reactivity of this compound is dictated by the benzothiophene core, the hydroxyl group, and the fluorine substituent.
-
Hydroxyl Group: The primary alcohol functional group can undergo a variety of common transformations:
-
Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents (e.g., PCC, PDC, or Swern oxidation for the aldehyde; KMnO₄ or Jones reagent for the carboxylic acid).
-
Esterification and Etherification: Can react with carboxylic acids (or their derivatives) and alkyl halides, respectively, to form esters and ethers.
-
Halogenation: The hydroxyl group can be substituted with a halogen using reagents like SOCl₂ or PBr₃.
-
-
Benzothiophene Ring: The benzothiophene ring is aromatic and can undergo electrophilic substitution. The substitution pattern is influenced by the existing substituents. The hydroxymethyl group at the 2-position and the electron-donating nature of the sulfur atom will likely direct electrophiles to the 3-position. The fluorine atom at the 7-position is a deactivating group but will influence the reactivity of the benzene portion of the ring system.
Caption: Potential chemical transformations of this compound.
Applications in Drug Discovery and Materials Science
The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[2][3] These compounds exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-microbial, and CNS-modulating effects.[2][3][4]
Notable drugs containing the benzothiophene core include:
-
Raloxifene: A selective estrogen receptor modulator (SERM) used to prevent and treat osteoporosis in postmenopausal women.[2][5]
-
Zileuton: A 5-lipoxygenase inhibitor used for the treatment of asthma.[2][4][5]
This compound, as a functionalized building block, can be utilized in the synthesis of more complex molecules with potential therapeutic applications. The fluorine atom can enhance binding affinity to target proteins and improve metabolic stability, while the methanol group provides a handle for further chemical modifications.
In materials science, benzothiophene derivatives are explored for their fluorescent properties and potential use in organic electronics, such as in organic light-emitting diodes (OLEDs) and solar cells.[4] The specific photophysical properties of this compound would require experimental investigation.
Predicted Spectroscopic Data
While experimental spectra are not available, the expected spectroscopic features can be predicted:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the benzothiophene ring, with coupling patterns influenced by the fluorine atom. A singlet or a doublet for the methylene protons of the hydroxymethyl group would be present, along with a broad singlet for the hydroxyl proton (which may exchange with D₂O).
-
¹³C NMR: The spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the fluorine would show a large one-bond C-F coupling constant.
-
IR Spectroscopy: The spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol. Aromatic C-H and C=C stretching vibrations would be observed in their characteristic regions. A C-F stretching band would also be present.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z = 182.22.
Safety and Handling
No specific toxicity data for this compound is available. Therefore, it should be handled with the standard precautions for a novel research chemical. The safety profile of the parent compound, 7-fluoro-1-benzothiophene, indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a promising, yet underexplored, chemical entity. Its structure, combining the biologically significant benzothiophene core with a fluorine atom and a reactive hydroxymethyl group, makes it a valuable building block for the synthesis of novel compounds in drug discovery and materials science. While direct experimental data is scarce, this guide provides a comprehensive overview of its predicted properties, potential synthetic routes, and likely reactivity based on established chemical principles. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this compound.
References
- Wable, J. B., Mascarenhas, C., Akolkar, H. N., Darekar, N. R., & Prabhu, P. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. In S-Heterocycles Retrospect, Prospects, and Biological Applications (pp. 352-382). Royal Society of Chemistry.
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Wikipedia. (n.d.). Benzothiophene. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link]
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MDPI. (2024). Modulation of Properties in[2]Benzothieno[3,2-b][2]benzothiophene Derivatives through Sulfur Oxidation. Molecules, 29(15), 3489.
- Kovševič, A., Jaglinskaitė, I., & Kederienė, V. (2024). Functionalization and properties investigations of benzothiophene derivatives. In Open readings 2024: the 67th international conference for students of physics and natural sciences: book of abstracts (p. 203). Vilnius University Press.
- Padmashali, B., & Kumar, V. H. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research, 5(9), 3865-3873.
-
PubChem. (n.d.). 7-Fluoro-1-benzothiophene. Retrieved from [Link]
- Shaikh, A., Khan, K., & Khan, A. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Medicinal Chemistry Research, 26(11), 2635-2666.
-
NOBLE CHEMISTRY. (2025, January 19). Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene [Video]. YouTube. [Link]
- Royal Society of Chemistry. (2023). Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. New Journal of Chemistry.
-
PubChem. (n.d.). (4-fluoro-1-benzothiophen-2-yl)methanol. Retrieved from [Link]
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PubChem. (n.d.). (7-Methyl-1-benzothiophen-2-yl)methanol. Retrieved from [Link]
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- 1. 7-Fluoro-1-benzothiophene | C8H5FS | CID 21866059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 5. Benzothiophene - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Synthesis of (7-Fluoro-1-benzothiophen-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for (7-Fluoro-1-benzothiophen-2-yl)methanol, a key intermediate in pharmaceutical research and development. The document details a robust two-stage synthetic approach, commencing with the construction of the 7-fluorobenzothiophene-2-carboxylic acid core, followed by its targeted reduction to the desired alcohol. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into reaction mechanisms, purification techniques, and analytical characterization. The information presented herein is intended to equip researchers with the necessary knowledge to confidently and efficiently synthesize this important molecule.
Introduction: Significance and Synthetic Strategy
This compound serves as a crucial building block in the synthesis of various biologically active molecules. The presence of the fluorinated benzothiophene scaffold is of particular interest in medicinal chemistry, as the fluorine atom can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.
The most direct and reliable synthetic strategy to obtain this compound involves a two-step sequence:
-
Synthesis of the Carboxylic Acid Precursor: The initial and most critical phase is the construction of the 7-fluoro-1-benzothiophene-2-carboxylic acid core. This can be achieved through various heterocyclic chemistry methodologies.
-
Reduction of the Carboxylic Acid: The second stage involves the chemoselective reduction of the carboxylic acid functionality to the corresponding primary alcohol.
This guide will dissect each of these stages, providing both theoretical understanding and practical, step-by-step instructions.
Synthesis of the Precursor: 7-Fluoro-1-benzothiophene-2-carboxylic acid
The synthesis of the 7-fluorinated benzothiophene carboxylic acid is a pivotal step that dictates the overall efficiency of the synthetic route. While several methods for benzothiophene synthesis exist, a common and effective approach involves the cyclization of a suitably substituted thiophenol derivative.
Mechanistic Insights: The Power of Cyclization
The formation of the benzothiophene ring system can be achieved through an intramolecular cyclization of a substituted aryl thioether. This process is typically facilitated by a strong base and involves the formation of a key carbanion intermediate that attacks an electrophilic center to forge the thiophene ring. The strategic placement of the fluorine atom on the starting aromatic ring is crucial for its incorporation into the final benzothiophene structure.
Experimental Protocol: Synthesis of 7-Fluoro-1-benzothiophene-2-carboxylic acid
This protocol outlines a plausible synthetic route based on established benzothiophene synthesis principles.
Step 1: Synthesis of a Suitable Thiophenol Derivative (Illustrative Example)
A potential starting material is 3-fluorothiophenol. The synthesis of this intermediate is a critical first step.
Step 2: Alkylation and Cyclization to form the Benzothiophene Core
-
Reaction: 3-Fluorothiophenol is reacted with an appropriate three-carbon electrophile bearing a leaving group and a masked or protected carboxylic acid functionality. Subsequent base-mediated intramolecular cyclization yields the desired benzothiophene ring system.
-
Reagents and Conditions:
-
3-Fluorothiophenol
-
An electrophile such as ethyl 2-chloroacetoacetate
-
A suitable base (e.g., sodium ethoxide in ethanol)
-
Reaction conditions: Refluxing in an appropriate solvent (e.g., ethanol)
-
-
Post-reaction Workup and Purification:
-
Upon reaction completion (monitored by TLC), the reaction mixture is cooled and the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
-
Step 3: Hydrolysis of the Ester
-
Reaction: The resulting ester is hydrolyzed to the corresponding carboxylic acid.
-
Reagents and Conditions:
-
The synthesized 7-fluorobenzothiophene-2-carboxylate ester
-
A strong base (e.g., sodium hydroxide or potassium hydroxide) in a mixture of water and a co-solvent like ethanol or methanol.
-
Reaction conditions: Refluxing for several hours.
-
-
Post-reaction Workup and Purification:
-
After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum.
-
Table 1: Summary of Reagents for 7-Fluoro-1-benzothiophene-2-carboxylic acid Synthesis
| Step | Key Reagents | Purpose |
| 1 & 2 | 3-Fluorothiophenol, Ethyl 2-chloroacetoacetate, Sodium ethoxide | Formation of the benzothiophene ring |
| 3 | Sodium hydroxide, Ethanol/Water | Hydrolysis of the ester to the carboxylic acid |
Reduction to this compound
The final step in the synthesis is the reduction of the carboxylic acid group to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this transformation.[1][2]
Mechanistic Rationale: Hydride Reduction of Carboxylic Acids
The reduction of a carboxylic acid with LiAlH₄ proceeds through a multi-step mechanism:
-
Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ to form hydrogen gas and a lithium carboxylate salt.[2]
-
Coordination: The aluminum species coordinates to the carbonyl oxygen of the carboxylate, activating it towards nucleophilic attack.
-
Hydride Attack: A hydride ion from the aluminohydride complex attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Collapse of the Intermediate: The tetrahedral intermediate collapses, eliminating an oxygen-aluminum species to form an aldehyde intermediate.
-
Further Reduction: The aldehyde is highly reactive towards LiAlH₄ and is immediately reduced to the corresponding alkoxide.
-
Protonation: An acidic workup protonates the alkoxide to yield the final primary alcohol.
It is important to note that sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids.
Detailed Experimental Protocol: Reduction of 7-Fluoro-1-benzothiophene-2-carboxylic acid
Safety Precaution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents and Equipment:
-
7-Fluoro-1-benzothiophene-2-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Ice bath
-
-
Procedure:
-
In the three-necked flask under a nitrogen atmosphere, a suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in anhydrous THF is prepared and cooled in an ice bath.
-
A solution of 7-Fluoro-1-benzothiophene-2-carboxylic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
The reaction is carefully quenched by slowly and sequentially adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling the flask in an ice bath. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
The resulting slurry is stirred for 30 minutes and then filtered through a pad of Celite. The filter cake is washed with THF or ethyl acetate.
-
The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification of the Final Product
The crude product can be purified by column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent. The fractions containing the pure product are identified by TLC, combined, and the solvent is evaporated to afford the purified this compound as a solid or oil.
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed using modern analytical techniques.
Table 2: Expected Analytical Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. A singlet for the methylene (-CH₂OH) protons around δ 4.8 ppm. A broad singlet for the hydroxyl (-OH) proton. |
| ¹³C NMR | Signals corresponding to the aromatic carbons of the benzothiophene ring, with the carbon attached to fluorine showing a characteristic large coupling constant. A signal for the methylene carbon around δ 60-65 ppm. |
| ¹⁹F NMR | A singlet or a complex multiplet in the typical range for an aryl fluoride.[3][4] |
| Mass Spec. | The molecular ion peak corresponding to the exact mass of C₉H₇FOS. |
| IR | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol. |
Visualizing the Synthesis Pathway
The following diagrams illustrate the key transformations in the synthesis of this compound.
Caption: Overall workflow for the synthesis of this compound.
Caption: Simplified mechanism of carboxylic acid reduction using LiAlH₄.
Conclusion
The synthesis of this compound presented in this guide provides a reliable and well-understood pathway for obtaining this valuable pharmaceutical intermediate. By carefully controlling the reaction conditions for both the initial benzothiophene formation and the subsequent reduction, researchers can achieve good yields of the target molecule. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for scientists engaged in synthetic and medicinal chemistry.
References
-
Wentzel Lab. (2021, April 8). Carboxylic Acid Reduction with LiAlH4 mechanism. YouTube. [Link]
-
Chemistry Stack Exchange. (2018, August 31). Conditions for the reduction of carboxylic acids by LiAlH4. [Link]
-
Huber, T., et al. (2022). Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. ACS Chemical Biology. [Link]
-
Kaushal, M. (2020, April 18). Reduction of Carboxylic Acids By LiAlH4 Mechanism. YouTube. [Link]
-
Reusch, W. (n.d.). Reductions of Carboxylic Acid Derivatives. Michigan State University Department of Chemistry. [Link]
-
Ott, M. G., et al. (2024). Genetic Encoding of Fluoro-L-tryptophans for Site-specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. bioRxiv. [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
Sources
Mastering the Solubility Profile of (7-Fluoro-1-benzothiophen-2-yl)methanol: A Technical Guide for Drug Development
Foreword: Navigating the Data Gap for a Novel Benzothiophene Derivative
In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Solubility, in particular, stands as a critical gatekeeper to bioavailability and, ultimately, therapeutic efficacy. This guide focuses on a specific molecule of interest: (7-Fluoro-1-benzothiophen-2-yl)methanol. It is important to note that as of the writing of this document, specific experimental solubility data for this compound is not extensively available in the public domain.
Therefore, this guide is structured not as a static data sheet, but as a comprehensive, predictive, and methodological framework. We will leverage data from the core benzothiophene scaffold and related analogues to forecast the solubility behavior of this compound. More importantly, we provide detailed, field-proven protocols for the empirical determination of its solubility profile and strategies for its enhancement. This document is designed for the hands-on researcher, scientist, and drug development professional, offering both the "why" and the "how" to approach this critical aspect of pharmaceutical development.
Physicochemical Profile: A Predictive Analysis
To understand the solubility of this compound, we must first dissect its molecular structure and infer its properties from its constituent parts: the benzothiophene core, the fluoro substituent, and the methanol group.
Table 1: Predicted Physicochemical Properties of this compound and its Parent Scaffolds
| Property | Benzothiophene | This compound (Predicted) | Rationale for Prediction |
| Molecular Formula | C₈H₆S | C₉H₇FOS | Addition of -CH₂OH and F, removal of H. |
| Molecular Weight | 134.19 g/mol | ~182.21 g/mol | Increased molecular weight due to substituents. |
| logP (o/w) | 3.12[1] | 2.0 - 2.5 | The hydroxyl group significantly increases polarity, lowering the logP. The fluorine atom will slightly increase lipophilicity, but the effect of the methanol group will be dominant. |
| Aqueous Solubility | Insoluble (130 mg/L at 25°C)[1] | Poorly to Sparingly Soluble | Benzothiophene itself is very poorly soluble in water[1][2][3]. The polar methanol group will enhance aqueous solubility compared to the parent, but the overall hydrophobic nature of the fused ring system will likely keep it in the poorly soluble range. |
| Melting Point (°C) | 28-32[1] | Higher than Benzothiophene | The introduction of a hydrogen-bonding methanol group will increase intermolecular forces, leading to a higher melting point. |
| pKa | Not Ionizable | ~14-16 (for the alcohol proton) | The methanol group is very weakly acidic. The sulfur atom and aromatic system may exhibit very weak basicity, but are unlikely to be protonated under physiological conditions. |
The benzothiophene core is an aromatic, hydrophobic structure, rendering it poorly soluble in aqueous media.[2][3] The addition of a fluorine atom at the 7-position is expected to increase lipophilicity due to its electron-withdrawing nature and contribution to the molecule's nonpolar surface area. Conversely, the methanol group at the 2-position introduces a polar, hydrogen-bonding moiety, which will act to increase aqueous solubility. The interplay between the hydrophobic benzothiophene ring and the hydrophilic methanol group will be the primary determinant of this compound's solubility.
Foundational Principles of Solubility Determination
In pharmaceutical research, two key types of solubility are assessed: kinetic and thermodynamic.[4][5] Understanding the distinction is crucial for interpreting data and making informed decisions in the drug development pipeline.
-
Kinetic Solubility: This is the concentration of a compound when it first precipitates from a solution that was prepared by adding a concentrated organic stock (e.g., in DMSO) to an aqueous buffer.[5][6] It is a measure of how readily a compound stays in a supersaturated solution. This high-throughput screening method is often employed in early discovery to quickly flag compounds with potential solubility liabilities.[5][7]
-
Thermodynamic (or Equilibrium) Solubility: This represents the true equilibrium concentration of a compound in a saturated solution in the presence of excess solid drug.[4][5] It is a more time-consuming but more accurate measure, critical for late-stage development and formulation.[6] The shake-flask method is the gold standard for determining thermodynamic solubility.[4][8]
Caption: High-level workflow for solubility assessment in drug discovery.
Experimental Protocols for Solubility Determination
The following protocols are detailed methodologies for determining the thermodynamic and kinetic solubility of this compound.
Thermodynamic Solubility via the Shake-Flask Method
This method is considered the definitive approach for establishing equilibrium solubility.[4][8]
Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer system for a prolonged period until equilibrium is reached between the dissolved and undissolved solute.
Step-by-Step Protocol:
-
Preparation: Add an excess of solid this compound to a series of clear glass vials. A visual excess of solid material should be present at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, or a range of pH buffers) to each vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate the samples for a predetermined time, often 24 to 48 hours. For poorly soluble compounds, equilibrium might take longer to achieve.[4][8]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated supernatant from the excess solid, either centrifuge the vials or filter the solution using a low-binding filter (e.g., 0.22 µm PVDF). Care must be taken to avoid filter sorption, which can be a source of error for hydrophobic compounds.[4]
-
Quantification: Accurately dilute the clear supernatant with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[4][9] A standard calibration curve must be prepared to ensure accurate quantification.[10]
-
Verification: The pH of the final saturated solution should be measured to ensure it has not shifted significantly during the experiment.[4]
Caption: Workflow for the Shake-Flask thermodynamic solubility assay.
Kinetic Solubility via Turbidimetric or HPLC-UV Method
This high-throughput method is ideal for early-stage screening.
Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility.
Step-by-Step Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, precise volume of each DMSO dilution to a corresponding well in a 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its solubilizing effect.[6]
-
Incubation: Cover the plate and allow it to incubate at a controlled temperature (e.g., room temperature) for a set period, typically 2 to 24 hours.[6]
-
Detection (Turbidimetry): Measure the turbidity (light scattering) of each well using a plate reader. The lowest concentration at which a significant increase in turbidity is detected corresponds to the kinetic solubility.
-
Detection (HPLC-UV - Alternative): Alternatively, after incubation, the plates can be filtered or centrifuged, and the concentration of the compound remaining in the solution can be quantified by HPLC-UV.
Key Factors Influencing Solubility
The solubility of this compound will be sensitive to several environmental factors.
The Impact of pH
The solubility of ionizable compounds is highly dependent on the pH of the solution.[11] While the methanol group is not readily ionizable, the benzothiophene ring system can exhibit weak basicity. Therefore, it is crucial to determine the solubility across a range of pH values, particularly those relevant to the gastrointestinal tract (pH 1.2 to 6.8).
-
Weakly Acidic Compounds: For a weak acid, solubility increases as the pH rises above its pKa.
-
Weakly Basic Compounds: For a weak base, solubility increases as the pH falls below its pKa.[12][13][14]
For this compound, if the benzothiophene moiety acts as a weak base, its solubility would be expected to increase in acidic conditions due to protonation. An experimental pH-solubility profile is essential to confirm this.
Temperature Effects
Solubility is also temperature-dependent. For most solid solutes, solubility increases with temperature. It is standard practice to measure solubility at both ambient temperature (25°C) and physiological temperature (37°C).
Strategies for Solubility Enhancement
Given the predicted poor solubility, strategies to enhance the aqueous solubility of this compound will likely be necessary for successful formulation.
Co-solvents
The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds.[15] Commonly used pharmaceutical co-solvents include:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycols (PEGs)
-
Glycerin
The mechanism involves reducing the polarity of the aqueous solvent, making it more favorable for the nonpolar solute. A co-solvent screening study, where solubility is measured in various percentages of co-solvent, is a standard approach.
Surfactants
Surfactants are amphiphilic molecules that, above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility.[16]
Table 2: Common Pharmaceutical Surfactants for Solubilization
| Surfactant Type | Examples |
| Anionic | Sodium Lauryl Sulfate (SLS) |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) |
| Non-ionic | Polysorbates (Tween® 20, 80), Sorbitan esters (Span®), Cremophor® EL |
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] They can form inclusion complexes with poorly soluble drug molecules, effectively shielding the hydrophobic part of the drug from the aqueous environment.[17][18][19]
-
β-Cyclodextrin (β-CD): Limited by its own lower aqueous solubility.[20]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A chemically modified version with much higher aqueous solubility and lower toxicity, making it a very common choice in pharmaceutical formulations.[17]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): An anionic derivative used to enhance the solubility of both neutral and charged molecules.[20]
Caption: Major strategies to enhance the solubility of poorly soluble compounds.
Conclusion: A Roadmap for Characterization
While direct experimental data for this compound remains to be published, this guide provides a robust framework for its comprehensive solubility characterization. By combining predictive analysis based on its chemical structure with rigorous, established experimental protocols, researchers can systematically determine its thermodynamic and kinetic solubility. Understanding the influence of pH and exploring enhancement strategies using co-solvents, surfactants, and cyclodextrins will be critical steps in advancing this compound through the drug development pipeline. The methodologies outlined herein represent a self-validating system, ensuring that the data generated is reliable, reproducible, and directly applicable to formulation and preclinical development.
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(7-Fluoro-1-benzothiophen-2-yl)methanol potential biological activity
An In-Depth Technical Guide on the Potential Biological Activity of (7-Fluoro-1-benzothiophen-2-yl)methanol
Executive Summary
The 1-benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its structural versatility and favorable physicochemical properties have led to the development of drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory agents.[2][4] This guide explores the therapeutic potential of a specific, novel derivative: this compound. While direct research on this molecule is nascent, this document synthesizes data from related fluorinated and non-fluorinated benzothiophenes to build a strong rationale for its investigation. We will outline its potential biological activities, propose plausible mechanisms of action, and provide detailed, field-proven protocols for its comprehensive evaluation, from initial in vitro screening to subsequent in vivo efficacy and safety profiling.
The Benzothiophene Scaffold: A Cornerstone of Medicinal Chemistry
Benzothiophene, an aromatic compound formed by the fusion of a benzene ring and a thiophene ring, is a cornerstone in the design of new therapeutic agents.[3][4] This scaffold is isosteric to indole, a key component of many biological molecules, allowing benzothiophene derivatives to interact with a wide array of biological targets, including enzymes and receptors.[2] The inherent stability, low toxicity, and rich chemistry of the benzothiophene core provide a robust platform for medicinal chemists to generate molecular diversity and optimize pharmacological properties.[5] Consequently, benzothiophene derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and anticonvulsant agents.[1][2][4]
Strategic Fluorination: Enhancing the Druglike Properties
The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's behavior.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the compound's half-life and bioavailability.
-
Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the target protein.[6]
-
Lipophilicity and Permeability: Strategic placement of fluorine can increase a molecule's lipophilicity, which may improve its ability to cross cellular membranes and reach its intracellular target.
The placement of a fluorine atom at the 7-position of the benzothiophene ring in this compound is a rational design choice, intended to leverage these benefits to create a more potent and effective therapeutic agent.
Postulated Biological Activities and Mechanistic Targets
Based on the extensive literature on benzothiophene derivatives, we can hypothesize several high-potential therapeutic avenues for this compound.
Anticancer Potential
Many benzothiophene derivatives exhibit potent anticancer activity.[2][3] Fluorinated compounds, in particular, have shown significant antitumor effects.[7] A plausible mechanism of action for a novel benzothiophene derivative could involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. One such critical pathway is the RAS/RAF/MEK/ERK (MAPK) pathway, which is frequently hyperactivated in many human cancers.
Caption: Hypothetical inhibition of the MAPK signaling pathway by the test compound.
Antimicrobial Activity
The benzothiophene scaffold is also present in compounds with significant antibacterial and antifungal properties.[5][8] Fluorinated benzothiophene-indole hybrids, for example, have demonstrated potent activity against resistant strains like MRSA.[8] The mechanism for such compounds can involve the inhibition of essential bacterial enzymes, such as pyruvate kinase, disrupting cellular metabolism and leading to cell death.[8]
A Validated Workflow for Biological Evaluation
To systematically evaluate the therapeutic potential of this compound, a phased approach from in vitro screening to in vivo validation is essential.[9] This workflow ensures that resources are focused on compounds with the most promising activity and safety profiles.
Caption: A comprehensive workflow for evaluating a novel drug candidate.
Detailed Experimental Protocols
The following protocols are standardized, robust, and designed to provide high-quality, reproducible data for decision-making in a drug discovery pipeline.[10]
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
This assay quantitatively assesses the ability of the compound to inhibit cancer cell proliferation.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) against a panel of human cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) in their recommended media until they reach ~80% confluency.
-
Cell Seeding: Trypsinize cells, count using a hemocytometer, and seed 5,000 cells per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Hypothetical Data Summary:
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 2.5 |
| A549 | Lung Carcinoma | 5.1 |
| HCT116 | Colorectal Carcinoma | 1.8 |
| PC-3 | Prostate Adenocarcinoma | 7.3 |
Protocol 2: In Vivo Anticancer Efficacy (Human Tumor Xenograft Model)
This protocol evaluates the compound's ability to inhibit tumor growth in a living organism, a critical step in preclinical development.[11][12][13]
Objective: To assess the in vivo antitumor efficacy of this compound.
Methodology:
-
Animal Model: Use 6-8 week old female athymic nude mice. Allow them to acclimate for one week before the study begins.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells (resuspended in Matrigel) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization and Dosing: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 5% DMSO, 40% PEG300, 55% Saline)
-
Group 2: Test Compound (e.g., 25 mg/kg, administered intraperitoneally daily)
-
Group 3: Positive Control (e.g., an established chemotherapeutic agent)
-
-
Treatment and Monitoring: Administer the treatment for 21 consecutive days. Record body weight and tumor volume three times a week. Monitor animals for any signs of toxicity.
-
Endpoint and Analysis: The study endpoint is reached when tumors in the control group exceed 1500 mm³. Euthanize all animals, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) percentage.
Conclusion and Future Directions
The structural attributes of this compound, specifically the privileged benzothiophene core and the strategic incorporation of a fluorine atom, make it a compelling candidate for drug discovery. The outlined research plan provides a clear and robust pathway to elucidate its potential biological activity. Initial investigations should focus on broad in vitro screening for anticancer and antimicrobial effects. Positive hits should be advanced to mechanistic studies to identify the molecular target and subsequently validated in appropriate in vivo models. This systematic approach will rigorously assess the therapeutic potential of this novel compound and determine its viability as a lead for further preclinical development.
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Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Santos, M. A. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1093-1123. [Link]
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Methodological & Application
Synthesis of (7-Fluoro-1-benzothiophen-2-yl)methanol and its Derivatives: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Benzothiophenes in Medicinal Chemistry
The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have shown a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4] This makes fluorinated benzothiophenes, such as (7-Fluoro-1-benzothiophen-2-yl)methanol and its derivatives, attractive targets for drug discovery and development.[5] This guide provides a detailed protocol for the synthesis of the core molecule, this compound, and subsequent derivatization through modern cross-coupling reactions.
Core Synthesis: From Carboxylic Acid to the Essential Methanol Derivative
The primary and most direct route to synthesizing this compound involves the reduction of the commercially available 7-Fluorobenzo[b]thiophene-2-carboxylic acid.[2][6][7][8][9] This transformation is a fundamental reaction in organic synthesis, typically achieved with powerful reducing agents such as Lithium Aluminum Hydride (LiAlH4) or Borane (BH3).
Mechanistic Insight: The Reduction of a Carboxylic Acid
The reduction of a carboxylic acid to a primary alcohol is a two-step process. Initially, the hydride reagent deprotonates the acidic carboxylic acid proton. Subsequently, a second equivalent of the hydride attacks the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating an oxygen-metal species to form an aldehyde. The aldehyde is then rapidly reduced by another equivalent of the hydride to the corresponding alkoxide, which upon acidic workup, yields the primary alcohol.
Caption: Synthetic workflow for the reduction of 7-Fluorobenzo[b]thiophene-2-carboxylic acid.
Detailed Protocol: Synthesis of this compound
Materials:
-
7-Fluorobenzo[b]thiophene-2-carboxylic acid
-
Lithium Aluminum Hydride (LiAlH4) or Borane-tetrahydrofuran complex (BH3·THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium sulfate (Na2SO4), anhydrous
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a suspension of Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF.
-
Addition of Starting Material: Dissolve 7-Fluorobenzo[b]thiophene-2-carboxylic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH4 suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Extraction: Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate. Collect the filtrate and wash it with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Characterization:
The final product should be characterized by standard spectroscopic methods:
-
¹H NMR: Expect characteristic signals for the aromatic protons, the CH2OH group, and the OH proton.
-
¹³C NMR: Expect signals for all the carbon atoms in the molecule, including the fluorinated carbon, which will show a characteristic C-F coupling.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, and its chemical shift can provide information about the electronic environment.[10][11]
-
Mass Spectrometry: To confirm the molecular weight of the product.
Derivatization Strategies: Expanding the Chemical Space
The this compound core can be further functionalized to create a library of derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for this purpose. A key consideration is whether the primary alcohol needs to be protected during these reactions. In many cases, with appropriate choice of base and reaction conditions, the coupling can proceed without protection of the hydroxymethyl group.[1]
Caption: Decision workflow for the derivatization of the core molecule.
Suzuki-Miyaura Coupling Protocol
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[12][13][14]
Protocol:
-
Halogenation: First, introduce a halogen (e.g., bromine or iodine) at a suitable position on the benzothiophene ring of this compound. This is typically achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).
-
Coupling Reaction: In a reaction vessel, combine the halogenated this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq.) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).
-
Reaction: Degas the mixture and heat it under an inert atmosphere at 80-100 °C for several hours until the starting material is consumed (monitor by TLC).
-
Workup and Purification: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the residue by column chromatography.
Sonogashira Coupling Protocol
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][15][16][17][18]
Protocol:
-
Halogenation: As with the Suzuki coupling, the first step is the halogenation of the this compound core.
-
Coupling Reaction: To a degassed solution of the halogenated starting material (1.0 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the reaction is complete (monitor by TLC).
-
Workup and Purification: Dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography.
Data Summary
The following table provides a hypothetical summary of the synthesized compounds. Actual yields and spectral data will vary based on the specific substrates and reaction conditions used.
| Compound | R Group | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1 | -H | 85-95 | Aromatic (m), 4.8 (s, 2H), 2.5 (br s, 1H) | Aromatic, 60.1 (CH₂) |
| 2a | -Phenyl | 70-85 | Aromatic (m), 4.9 (s, 2H) | Aromatic, 60.5 (CH₂) |
| 2b | -Pyridyl | 65-80 | Aromatic & Pyridyl (m), 5.0 (s, 2H) | Aromatic & Pyridyl, 60.3 (CH₂) |
| 3a | -Phenylethynyl | 75-90 | Aromatic (m), 4.9 (s, 2H) | Aromatic, 90.2 (C≡C), 85.4 (C≡C), 60.2 (CH₂) |
Troubleshooting and Safety Precautions
Troubleshooting:
-
Low Yield in Reduction: Ensure all reagents and solvents are strictly anhydrous, as LiAlH4 and BH3 react violently with water. If the reaction stalls, consider adding more reducing agent.
-
Incomplete Coupling Reactions: Ensure the palladium catalyst is active and the reaction is thoroughly degassed to remove oxygen, which can deactivate the catalyst. The choice of ligand, base, and solvent can also significantly impact the reaction outcome.
-
Purification Challenges: The polarity of the derivatives will vary depending on the appended R group. A careful selection of the eluent system for column chromatography is crucial for effective separation.
Safety:
-
Reducing Agents: Lithium Aluminum Hydride and Borane are highly reactive and flammable. Handle them with extreme care in a fume hood and under an inert atmosphere.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Many organic solvents used in these syntheses are flammable and/or toxic. Ensure proper ventilation and use appropriate safety measures.
References
- Jha, A., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Bioorganic & Medicinal Chemistry, 25(22), 5863-5887.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
- Ott, M. A., et al. (2022). Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. ACS Chemical Biology, 17(2), 358-365.
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Chemistry LibreTexts. (2023, August 5). Sonogashira Coupling. Retrieved from [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886.
- Patel, R. V., et al. (2016). Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. European Journal of Medicinal Chemistry, 124, 684-699.
-
MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
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MDPI. (n.d.). Benzo[b]thiophene-2-carbaldehyde. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021). This journal is © The Royal Society of Chemistry 2021 - Supporting Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from [Link]
-
ChemHelp ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Synthesis of Hydroxy7H-benzo[c]fluoren-7-ones. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, January 14). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]
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The Royal Society of Chemistry. (2019). Borane promoted aryl transfer reaction for the synthesis of α-aryl functionalised β-hydroxy and β-keto esters. Retrieved from [Link]
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Application Notes & Protocols: A Strategic Guide to the Biological Screening of (7-Fluoro-1-benzothiophen-2-yl)methanol Analogs
Foreword: The Benzothiophene Scaffold as a Privileged Structure in Drug Discovery
The benzothiophene core, a bicyclic system fusing a benzene ring with thiophene, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are known to interact with a wide array of biological targets, demonstrating activities including anticancer, antimicrobial, anti-inflammatory, and kinase inhibition.[1][2][3] The introduction of a fluorine atom, as in the (7-Fluoro-1-benzothiophen-2-yl)methanol series, can significantly enhance metabolic stability, binding affinity, and cell permeability, making these analogs particularly compelling for drug development.[4][5]
This guide provides a comprehensive framework for the initial biological evaluation of a library of novel this compound analogs. We will move beyond simple procedural lists to explain the strategic rationale behind the screening cascade, ensuring that the generated data is robust, interpretable, and effectively guides a hit-to-lead campaign.
Chapter 1: The Screening Cascade: A Strategy for Efficient Discovery
A successful screening campaign does not test compounds randomly; it follows a logical, tiered approach designed to manage resources effectively and generate high-quality data. The primary goal is to cast a wide net with high-throughput screens (HTS) to identify initial "hits," which are then subjected to more rigorous secondary and tertiary assays to confirm activity and elucidate the mechanism of action.[6][7]
Visualizing the Workflow
The following diagram outlines a typical screening cascade for a novel library of compounds.
Caption: A generalized workflow for a drug discovery screening cascade.
Chapter 2: Protocol for Anticancer Activity Screening
Given the established anticancer potential of benzothiophene derivatives, a primary screen for cytotoxicity against a panel of human cancer cell lines is a logical starting point.[2][8]
Assay Principle: The XTT Cell Viability Assay
Cell viability assays are crucial for evaluating the effects of chemical compounds on cell health.[9] The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a robust colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability. Viable cells, through mitochondrial dehydrogenase enzymes, reduce the water-soluble XTT tetrazolium salt to a soluble orange formazan product.[10] The amount of formazan produced is directly proportional to the number of metabolically active cells. A key advantage of the XTT assay over the older MTT assay is that its formazan product is water-soluble, eliminating a cumbersome solubilization step and reducing potential errors.[10]
Visualizing the XTT Assay Mechanism
Caption: The enzymatic reduction of XTT to a colored formazan product.
Detailed Protocol: XTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogs against a selected cancer cell line (e.g., A549 - human lung carcinoma).
Materials:
-
A549 cells (or other cancer cell line of interest)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Test compounds dissolved in DMSO (10 mM stock)
-
XTT Cell Proliferation Assay Kit (containing XTT reagent and activation solution)
-
Doxorubicin (positive control)
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at ~450 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count A549 cells.
-
Seed 5,000 cells in 100 µL of complete medium per well into a 96-well plate.
-
Leave wells on the periphery filled with sterile PBS to minimize edge effects.
-
Incubate overnight (18-24 hours) at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and Doxorubicin in complete medium. A common concentration range for an IC50 determination is 0.01 µM to 100 µM.
-
Include a "vehicle control" (0.5% DMSO in medium) and a "medium only" blank control.
-
Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubate for 48-72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.
-
-
XTT Reagent Addition:
-
Shortly before the end of the incubation, prepare the XTT working solution by mixing the XTT reagent and the activation solution according to the manufacturer's protocol (e.g., a 50:1 ratio).[11]
-
Add 50 µL of the XTT working solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, protected from light. Monitor the color change in the vehicle control wells.
-
-
Data Acquisition:
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of ~650 nm is recommended to subtract background noise.
-
Data Analysis and Presentation
-
Calculate Percent Viability:
-
Subtract the average absorbance of the "medium only" blank from all other wells.
-
Calculate percent viability for each concentration using the formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Well) * 100
-
-
Determine IC50:
-
Plot the % Viability against the log of the compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.
-
Hypothetical Data Summary:
| Compound ID | Scaffold Modification | IC50 (µM) vs. A549 Cells | Selectivity Index (SI)* |
| FBT-M-001 | (Parent Compound) | 15.2 | 3.1 |
| FBT-M-002 | 4'-methoxy substitution | 2.5 | 12.8 |
| FBT-M-003 | 3'-chloro substitution | 8.9 | 5.5 |
| FBT-M-004 | 4'-nitro substitution | > 50 (Inactive) | - |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 |
*Selectivity Index (SI) is a crucial parameter calculated as IC50 in a normal cell line (e.g., primary human fibroblasts) / IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[12]
Chapter 3: Protocol for Kinase Inhibition Screening
The benzothiophene scaffold is present in several known kinase inhibitors, making this a high-priority screen.[13][14][15] Kinases are enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[15]
Assay Principle: Fluorescence-Based Kinase Assay
Fluorescence-based enzyme assays are a mainstay of HTS due to their high sensitivity and compatibility with automation.[16][17] A common format involves measuring the consumption of ATP, a co-substrate for all kinase reactions. For example, the ADP-Glo™ Kinase Assay (Promega) is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction. The assay is performed in two steps: first, the remaining ATP is depleted, and second, the ADP is converted into ATP, which is then used to drive a luciferase reaction, generating a light signal that is proportional to kinase activity. Inhibition of the kinase results in less ADP production and a lower light signal.
Visualizing a Targetable Kinase Pathway
Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Detailed Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the percent inhibition and IC50 of test compounds against a specific kinase (e.g., MEK1).
Materials:
-
Recombinant human MEK1 kinase
-
Kinase substrate (e.g., inactive ERK2)
-
Kinase buffer
-
ATP
-
Test compounds in DMSO
-
Staurosporine (broad-spectrum kinase inhibitor, positive control)
-
ADP-Glo™ Kinase Assay reagents
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Reaction Setup:
-
In a 384-well plate, add the components in the following order:
-
2.5 µL of kinase buffer.
-
0.1 µL of test compound at various concentrations (or DMSO for controls).
-
1.25 µL of MEK1 kinase and its substrate (ERK2) mixture.
-
1.25 µL of ATP solution (concentration should be at or near the Km for the enzyme).
-
-
Include "No Enzyme" controls (buffer instead of kinase) and "No Inhibition" controls (DMSO instead of compound).
-
-
Kinase Reaction:
-
Briefly centrifuge the plate to mix.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Generation (ADP-Glo™ Protocol):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis and Presentation
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_NoInhibition - Signal_NoEnzyme))
-
Determine IC50:
-
Plot % Inhibition against the log of compound concentration.
-
Use non-linear regression to fit the data and calculate the IC50 value.
-
Hypothetical Data Summary:
| Compound ID | IC50 (nM) vs. MEK1 | IC50 (nM) vs. Kinase X | IC50 (nM) vs. Kinase Y |
| FBT-M-001 | 850 | > 10,000 | 5,200 |
| FBT-M-002 | 35 | 4,500 | > 10,000 |
| FBT-M-003 | 210 | > 10,000 | > 10,000 |
| Staurosporine | 5 | 8 | 15 |
Chapter 4: Protocol for Antimicrobial Activity Screening
The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[18] Benzothiophene derivatives have shown promising activity against various bacterial and fungal strains.[19][20][21]
Assay Principle: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[22] The broth microdilution method is a standard, high-throughput technique for determining MIC values.[23] In this assay, a standardized inoculum of bacteria is added to wells of a microtiter plate containing serial dilutions of the test compound. Growth is assessed by measuring the optical density (OD) at 600 nm.[24]
Detailed Protocol: Broth Microdilution MIC Assay
Objective: To determine the MIC of test compounds against Staphylococcus aureus.
Materials:
-
S. aureus (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)[23]
-
Test compounds in DMSO
-
Ciprofloxacin (positive control)
-
Sterile 96-well clear, flat-bottom plates
-
Spectrophotometer or microplate reader for OD600 measurement
Procedure:
-
Inoculum Preparation:
-
Prepare an overnight culture of S. aureus in MHB.
-
Dilute the culture to match a 0.5 McFarland turbidity standard.
-
Further dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay plate.
-
-
Plate Preparation:
-
Add 50 µL of MHB to all wells of a 96-well plate.
-
Add 50 µL of the test compound stock (e.g., 256 µg/mL in MHB with 2% DMSO) to the first column.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard 50 µL from the last column. This creates a concentration range from 128 µg/mL to 0.25 µg/mL.
-
Reserve columns for a positive control (Ciprofloxacin), a vehicle control (1% DMSO, no compound), and a sterility control (MHB only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume will be 100 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Acquisition:
-
Measure the OD600 of each well using a microplate reader.
-
The MIC is visually determined as the lowest concentration of the compound that shows no visible turbidity (or where the OD600 is equivalent to the sterility control).
-
Data Analysis and Presentation
The MIC is reported as the specific concentration value. It is a direct readout from the assay plate.
Hypothetical Data Summary:
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| FBT-M-001 | 64 | > 128 |
| FBT-M-002 | 128 | > 128 |
| FBT-M-003 | 8 | 64 |
| Ciprofloxacin | 0.5 | 0.25 |
References
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-
Penthala, N. R., Sonar, V. N., Horn, J., Leggas, M., & Crooks, P. A. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm, 4(7), 1073-1078. [Link]
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Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research. [Link]
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Scripcariu, C., et al. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. IntechOpen. [Link]
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MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
-
MDPI. (2022). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]
-
Wang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules. [Link]
-
Naganagowda, G., et al. (2012). Synthesis and antimicrobial activities of benzothiophene derivatives. Journal of the Chilean Chemical Society. [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis and Biological Screening of Thiophene Derivatives. Polycyclic Aromatic Compounds. [Link]
-
El-Damasy, D. A., et al. (2023). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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MDPI. (2022). Flavanols from Nature: A Phytochemistry and Biological Activity Review. [Link]
-
ResearchGate. (2016). High Throughput Screening: Methods and Protocols. [Link]
-
Sharma, D., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. European Journal of Medicinal Chemistry. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
-
ResearchGate. (2011). Benzothiophene inhibitors of MK2. Part 1: Structure-activity relationships, assessments of selectivity and cellular potency. [Link]
-
PubMed. (2022). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]
-
Emery Pharma. (n.d.). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]
-
Ba, L. A., & D'souza, M. J. (2011). Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. Molecules, 16(4), 3025-3047. [Link]
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National Institutes of Health. (n.d.). Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. [Link]
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Patsnap. (2024). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. [Link]
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ACS Omega. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. [Link]
-
ACS Publications. (2001). Novel Benzofuran and Benzothiophene Biphenyls as Inhibitors of Protein Tyrosine Phosphatase 1B with Antihyperglycemic Properties. [Link]
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Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst. [Link]
-
Gorgani, L., et al. (2017). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules. [Link]
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Assay Genie. (n.d.). High-Throughput Screening Assays. [Link]
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ResearchGate. (2019). Update on in vitro cytotoxicity assays for drug development. [Link]
-
Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]
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MDPI. (2021). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]
-
Preprints.org. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. [Link]
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WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
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Mammi, S., et al. (2006). Novel glycosylated [Lys(7)]-dermorphin analogues: synthesis, biological activity and conformational investigations. Journal of Peptide Science. [Link]
-
Gilbert, D. F., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology. [Link]
-
ACS Publications. (2000). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. [Link]
-
RSC Publishing. (2024). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. [Link]
-
Society of Toxicology. (2020). Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev. [Link]
-
ResearchGate. (2023). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity | Request PDF. [Link]
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Application Notes and Protocols for Cell-Based Assays: Characterizing (7-Fluoro-1-benzothiophen-2-yl)methanol Derivatives
Introduction: Unveiling the Therapeutic Potential of Novel Benzothiophene Scaffolds
Benzothiophene derivatives represent a privileged scaffold in medicinal chemistry, with numerous compounds demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The strategic incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins. Consequently, fluorinated benzothiophenes, such as (7-Fluoro-1-benzothiophen-2-yl)methanol and its derivatives, are of considerable interest in drug discovery programs.
Recent studies on structurally related fluoroaryl-substituted compounds have revealed potent anti-tumor activities, including the inhibition of cancer cell proliferation, migration, and the induction of apoptosis.[3] These findings provide a strong rationale for the comprehensive in vitro characterization of novel this compound derivatives. Cell-based assays are indispensable tools in the early stages of drug discovery, offering critical insights into a compound's efficacy, potency, and mechanism of action in a biologically relevant context.[4][5]
This guide provides a detailed framework and step-by-step protocols for a tiered approach to characterizing this compound derivatives. We will begin with foundational assays to assess general cytotoxicity and anti-proliferative effects, followed by more mechanistic assays to explore the induction of apoptosis and the modulation of key signaling pathways frequently implicated in cancer progression, such as NF-κB and MAPK.[6][7]
Tier 1: Foundational Cellular Impact Assessment
The initial phase of characterization aims to determine the fundamental effect of the this compound derivatives on cell viability and proliferation. These assays are crucial for establishing a dose-response relationship and identifying the concentration range for subsequent mechanistic studies.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
Protocol: MTT Cytotoxicity Assay
Materials:
-
Cancer cell line of interest (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma)[5]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound derivatives (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well clear-bottom microplates
-
Multichannel pipette and sterile tips
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, then resuspend in complete medium to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete medium. It is recommended to start with a broad concentration range (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control for cytotoxicity (e.g., Doxorubicin).[1]
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or controls.
-
Incubate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (log scale) to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Cell Proliferation Assessment: BrdU Incorporation Assay
The BrdU (5-bromo-2'-deoxyuridine) assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation compared to metabolic assays.[9] BrdU, a thymidine analog, is incorporated into newly synthesized DNA of proliferating cells and can be detected with a specific antibody.[10][11]
Protocol: BrdU Cell Proliferation Assay
Materials:
-
BrdU Labeling Reagent (10 mM)
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop Solution (e.g., 1 M H₂SO₄)
-
96-well microplates
-
Other materials as listed for the MTT assay
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol. A 24 or 48-hour treatment period is typical.
-
-
BrdU Labeling:
-
Cell Fixation and DNA Denaturation:
-
Carefully remove the medium.
-
Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature. This step simultaneously fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
-
Immunodetection:
-
Remove the Fixing/Denaturing solution and wash the wells three times with PBS.
-
Add 100 µL of the anti-BrdU antibody solution to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with PBS.
-
-
Substrate Addition and Measurement:
-
Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes, or until a color change is apparent.
-
Add 100 µL of Stop Solution to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 15 minutes.
-
Data Presentation:
| Assay | Endpoint | Principle | Typical Plate Format |
| MTT | Cell Viability | Mitochondrial dehydrogenase activity | 96-well |
| BrdU | DNA Synthesis | Incorporation of BrdU into DNA | 96-well |
Tier 2: Mechanistic Insights into Cell Fate
Once the cytotoxic and anti-proliferative effects of the derivatives are established, the next step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[13]
Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
Materials:
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
PBS (Phosphate-Buffered Saline)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat the cells with the this compound derivatives at their IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include vehicle-treated and positive control (e.g., staurosporine) samples.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[14]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V only, and PI only stained cells for compensation.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
Caption: Workflow for Annexin V/PI Apoptosis Detection.
Tier 3: Elucidating Signaling Pathway Modulation
To further understand the mechanism of action, it is beneficial to investigate the effect of the compounds on key signaling pathways involved in cell survival, proliferation, and inflammation. The NF-κB and MAPK pathways are frequently dysregulated in cancer and are common targets for therapeutic intervention.
NF-κB Activation: p65 Translocation Assay
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) family of transcription factors plays a critical role in regulating the immune response, inflammation, and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is degraded, allowing NF-κB (commonly the p65 subunit) to translocate to the nucleus and activate gene transcription. This translocation event is a hallmark of NF-κB activation.
Protocol: NF-κB (p65) Translocation by Immunofluorescence
Materials:
-
Cells grown on glass coverslips in 12-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips and treat with the compounds of interest as described previously. Include a positive control for NF-κB activation (e.g., TNF-α) and an inhibitor as a negative control.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-p65 antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.
-
Caption: Simplified Canonical NF-κB Signaling Pathway.
MAPK Pathway Activation: Phospho-p38/ERK Assay
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[7] Key members include ERK, JNK, and p38 MAPK. The activation of these kinases occurs through phosphorylation, which can be detected using phospho-specific antibodies.
Protocol: Western Blot for Phospho-p38 and Phospho-ERK
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38, anti-total-p38, anti-phospho-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells in 6-well plates with the compounds for a short duration (e.g., 15, 30, 60 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.[6]
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the total protein antibody to confirm equal loading.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of the phosphorylated protein to the total protein to determine the activation status of the kinase.
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach for the initial cellular characterization of this compound derivatives. The presented protocols provide robust methods to assess cytotoxicity, anti-proliferative activity, induction of apoptosis, and modulation of the NF-κB and MAPK signaling pathways. The data generated from these assays will be instrumental in identifying promising lead compounds, elucidating their mechanism of action, and guiding further preclinical development. Subsequent investigations could explore effects on other cancer-related processes such as cell migration and invasion, or utilize broader proteomic and transcriptomic approaches to identify novel molecular targets.
References
-
Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024). PMC - NIH. [Link]
-
Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates. (n.d.). PMC - NIH. [Link]
-
Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). NCBI. [Link]
-
Discovery and Optimization of 7-Alkylidenyltetrahydroindazole-Based Acylsulfonamide EP3 Antagonists. (2021). PMC - NIH. [Link]
-
A review for cell-based screening methods in drug discovery. (n.d.). PMC - NIH. [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers. [Link]
-
Amnis® NFĸB Translocation Kit User's Guide. (n.d.). Luminex Corp. [Link]
-
Muse® P13K/MAPK Dual Pathway Activation Kit User's Guide. (n.d.). Luminex Corp. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC - NIH. [Link]
-
Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (n.d.). NIH. [Link]
-
Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). (2012). Bio-protocol. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]
-
Improved quantitative measurement of translocation of NF-κB in human activated B cells by confocal microscopy. (n.d.). Luminex Corp. [Link]
-
Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio. [Link]
-
BrdU Cell Proliferation Assay. (n.d.). Creative Bioarray. [Link]
-
The detection of MAPK signaling. (2025). ResearchGate. [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. [Link]
-
Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (n.d.). PMC - NIH. [Link]
-
The Annexin V Apoptosis Assay. (n.d.). University of Georgia. [Link]
-
Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents. (n.d.). ResearchGate. [Link]
-
Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences. [Link]
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- 1. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 5. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. kumc.edu [kumc.edu]
- 15. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: (7-Fluoro-1-benzothiophen-2-yl)methanol in Kinase Inhibitor Development
Introduction: The Benzothiophene Scaffold as a Privileged Motif in Kinase Inhibition
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of a vast array of cellular processes, including growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases a major class of therapeutic targets.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.
Within the landscape of kinase inhibitor discovery, certain molecular scaffolds have emerged as "privileged structures" due to their ability to interact with the ATP-binding site of a wide range of kinases. The benzothiophene core is one such scaffold that has garnered significant attention. Its rigid, bicyclic structure provides a solid foundation for the presentation of various functional groups in a defined three-dimensional space, facilitating interactions with the kinase active site.[2][3] Derivatives of benzothiophene have been successfully developed as potent inhibitors of several kinases, including DYRK1A, DYRK1B, CLK1, CLK4, and Haspin, which are implicated in cancer and other chronic diseases.[2][3][4]
This document provides detailed application notes and protocols for the use of (7-Fluoro-1-benzothiophen-2-yl)methanol , a key intermediate and building block for the synthesis of novel benzothiophene-based kinase inhibitors. The introduction of a fluorine atom at the 7-position can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity, making it an attractive modification for lead optimization. The 2-methanol group serves as a versatile handle for further chemical elaboration, allowing for the exploration of structure-activity relationships (SAR) and the development of highly potent and selective kinase inhibitors.[5]
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₉H₇FOS |
| Molecular Weight | 182.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. |
| Storage | Store in a cool, dry place, protected from light. |
Synthesis Protocol: From Carboxylic Acid to Methanol
The target compound, this compound, can be readily synthesized from the commercially available precursor, 7-Fluorobenzo[b]thiophene-2-carboxylic acid, via a straightforward reduction reaction.
Diagram of the Synthetic Pathway
Caption: Synthetic route from the carboxylic acid to the target methanol.
Materials and Reagents
-
7-Fluorobenzo[b]thiophene-2-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄) or Borane tetrahydrofuran complex solution (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF) or anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 7-Fluorobenzo[b]thiophene-2-carboxylic acid (1.0 eq) in anhydrous THF.
-
Addition of Reducing Agent: Cool the suspension in an ice bath. Slowly add a solution of LiAlH₄ (1.5-2.0 eq) in anhydrous THF or BH₃·THF (2.0-3.0 eq) to the cooled suspension with stirring. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is thoroughly dried.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by cooling the flask in an ice bath and slowly adding water dropwise, followed by 1 M HCl to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.
Application in Kinase Inhibitor Synthesis: Suzuki-Miyaura Cross-Coupling
This compound can be further functionalized. For instance, the benzothiophene core can be coupled with various aryl or heteroaryl boronic acids via Suzuki-Miyaura cross-coupling to generate a library of diverse kinase inhibitors. The hydroxyl group can also be modified to introduce different functionalities.
Protocols for Kinase Inhibition Assays
The following are generalized protocols for assessing the inhibitory activity of compounds derived from this compound against relevant kinases. Specific conditions such as enzyme and substrate concentrations, and incubation times should be optimized for each kinase.
Diagram of a General Kinase Inhibition Assay Workflow
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. bmglabtech.com [bmglabtech.com]
- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of (7-Fluoro-1-benzothiophen-2-yl)methanol for SAR studies
Application Note & Protocol
Topic: Strategic Derivatization of (7-Fluoro-1-benzothiophen-2-yl)methanol for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Benzothiophene Scaffold as a Privileged Core in Medicinal Chemistry
The benzo[b]thiophene ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its structural rigidity, metabolic stability, and rich chemistry make it an ideal starting point for drug discovery campaigns.[3] The scaffold is found in FDA-approved drugs such as the osteoporosis treatment Raloxifene and the asthma medication Zileuton, highlighting its clinical significance.[4]
This guide focuses on a specific, high-potential starting material: This compound . The strategic placement of a fluorine atom at the 7-position can enhance metabolic stability and modulate electronic properties, potentially improving pharmacokinetic profiles and target binding affinity.[5] The primary alcohol at the 2-position serves as a versatile chemical handle, providing an accessible point for diversification to explore the chemical space around the core.
Structure-Activity Relationship (SAR) studies are the empirical engine of lead optimization.[6] By systematically modifying a lead compound and assessing the impact on biological activity, researchers can build a detailed understanding of the pharmacophore—the essential molecular features responsible for a drug's action. This document provides a detailed framework and actionable protocols for the derivatization of this compound to generate a focused library of analogs for robust SAR analysis.
Strategic Framework for SAR Exploration
The derivatization strategy for this compound can be logically divided into two primary phases: modification of the C2-side chain and functionalization of the aromatic core. The C2-methanol group offers the most direct route for generating initial diversity.
Figure 1: Overall strategic workflow for SAR studies starting from the core scaffold.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
Principle: The Williamson ether synthesis is a robust and classical SN2 reaction for forming ethers.[7] The hydroxyl group of this compound is first deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) to form a potent alkoxide nucleophile. This alkoxide then displaces a halide from a primary or secondary alkyl halide to form the desired ether linkage.[8][9] This method allows for the introduction of a wide array of alkyl and benzyl groups.
Materials and Reagents:
| Reagent | Purpose | Supplier Example |
| This compound | Starting Material | Custom Synthesis |
| Sodium Hydride (NaH), 60% dispersion in oil | Base | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | Solvent | Acros Organics |
| Alkyl Halide (e.g., Iodomethane, Benzyl bromide) | Electrophile | Alfa Aesar |
| Saturated Ammonium Chloride (NH₄Cl) solution | Quenching Agent | Fisher Chemical |
| Ethyl Acetate | Extraction | VWR Chemicals |
| Brine | Washing Agent | LabChem |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | EMD Millipore |
| Silica Gel (230-400 mesh) | Chromatography | Merck |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Allow the mixture to stir at 0 °C for 30 minutes. The evolution of H₂ gas should cease, indicating the formation of the alkoxide.
-
Alkylation: Add the desired alkyl halide (1.1 eq) dropwise to the cooled solution. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion (typically 2-4 hours).
-
Work-up: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure ether derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10][11] Successful ether formation is typically confirmed in ¹H NMR by the disappearance of the alcohol proton (-OH) and the appearance of new signals corresponding to the added alkyl group.
Protocol 2: Esterification via Carboxylic Acids
Principle: Esterification is a fundamental reaction to introduce acyl groups, which can act as hydrogen bond acceptors and modulate polarity. For simple, unhindered carboxylic acids, the Fischer esterification, using a catalytic amount of strong acid, is effective.[12][13] For more sensitive or sterically hindered substrates, coupling reagents like those used in Steglich esterification (DCC/DMAP) are preferred to avoid harsh acidic conditions.[14]
Materials and Reagents:
| Reagent | Purpose | Supplier Example |
| This compound | Starting Material | Custom Synthesis |
| Carboxylic Acid (e.g., Acetic acid, Benzoic acid) | Acylating Agent | Sigma-Aldrich |
| Concentrated Sulfuric Acid (H₂SO₄) | Catalyst (Fischer) | Fisher Chemical |
| Toluene | Solvent (Fischer) | VWR Chemicals |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Washing Agent | LabChem |
| Dichloromethane (DCM) | Solvent (Steglich) | Acros Organics |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling Agent | TCI America |
| 4-Dimethylaminopyridine (DMAP) | Catalyst (Steglich) | Alfa Aesar |
Step-by-Step Methodology (Fischer Esterification):
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine this compound (1.0 eq), the desired carboxylic acid (1.5 eq), and toluene (approx. 0.2 M).
-
Catalysis: Add 3-4 drops of concentrated sulfuric acid to the mixture. Caution: Concentrated H₂SO₄ is highly corrosive.
-
Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the ester product.[15]
-
Monitoring and Work-up: Monitor by TLC. Once complete (typically 4-16 hours), cool the reaction to room temperature. Dilute with ethyl acetate and carefully wash with saturated NaHCO₃ solution until effervescence ceases, followed by water and brine.
-
Purification and Characterization: Dry the organic layer over MgSO₄, concentrate, and purify by flash chromatography. Confirm the structure by NMR and MS. The key spectral change in ¹H NMR is the downfield shift of the methylene protons (-CH₂-O-) adjacent to the newly formed ester carbonyl.[3][16]
The Iterative SAR Cycle and Data Interpretation
The synthesis of a compound library is only the first step. The true value lies in the iterative cycle of design, synthesis, and testing.
Figure 2: The iterative cycle of a Structure-Activity Relationship (SAR) study.
Data Presentation for SAR Analysis:
Organizing experimental results in a structured table is critical for identifying trends.
| Cmpd ID | R-Group Structure | Linker | cLogP (Predicted) | Target Activity IC₅₀ (µM) | SAR Interpretation Note |
| 1 | H | -OH | 2.5 | 15.2 | Starting Material. |
| 2 | -CH₃ | Ether | 2.9 | 8.5 | Small, lipophilic group improves potency. |
| 3 | -CH₂(CH₂)₂CH₃ | Ether | 4.1 | 25.1 | Increased alkyl chain length is detrimental; suggests a size-limited pocket. |
| 4 | -CH₂-Ph | Ether | 4.4 | 2.1 | Aromatic ring is highly favorable; potential for π-stacking interactions. |
| 5 | -C(O)CH₃ | Ester | 2.3 | 5.8 | Ester carbonyl as H-bond acceptor is beneficial. Potency similar to methyl ether. |
| 6 | -C(O)Ph | Ester | 3.7 | 1.1 | Combines favorable aromatic feature with H-bond acceptor; most potent analog. |
Note: Data are hypothetical for illustrative purposes.
From this table, a medicinal chemist can derive clear insights:
-
Lipophilicity vs. Activity: A simple increase in lipophilicity (Cmpd 3 vs. 2) does not guarantee improved activity, suggesting a specific binding pocket geometry.[17]
-
Key Interactions: The significant potency jump with benzyl and benzoyl groups (Cmpds 4 and 6) strongly indicates a crucial aromatic-binding region in the target protein.
-
Hydrogen Bonding: The activity of the ester derivatives (Cmpds 5 and 6) suggests that a hydrogen bond acceptor is well-tolerated and beneficial.
Advanced Strategies: Core Modification
Once the SAR of the C2-side chain is understood, advanced methods can be employed to probe the benzothiophene core.
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a premier method for forming C-C bonds, allowing for the installation of aryl or vinyl groups onto the benzothiophene core.[18][19] This typically requires a halogenated precursor (e.g., 4-bromo-7-fluoro-1-benzothiophene) to react with a boronic acid.[20][21]
-
Buchwald-Hartwig Amination: This powerful C-N cross-coupling reaction enables the introduction of a diverse range of primary and secondary amines onto an aryl halide.[22][23] This is invaluable for introducing groups that can form key salt bridges or hydrogen bonds with the target.[24]
These methods dramatically expand the accessible chemical diversity, allowing for a more comprehensive exploration of the SAR landscape.
Conclusion
The this compound scaffold is a highly promising starting point for drug discovery. The protocols detailed herein for ether and ester formation provide a reliable and efficient means to generate an initial library of analogs. By systematically applying these synthetic strategies within an iterative SAR cycle, researchers can effectively navigate the chemical space, identify key pharmacophoric features, and rationally design next-generation compounds with enhanced potency and optimized properties. The disciplined application of synthesis, purification, characterization, and biological testing is paramount to unlocking the full therapeutic potential of this privileged chemical scaffold.
References
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Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6-10. [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
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Saleh, T., et al. (2022). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 13(9), 1109-1121. [Link]
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Wrona-Piotrowicz, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18018-18032. [Link]
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Chapman, N. B., et al. (1965). A synthesis of 7‐substituted benzo[b]thiophene derivatives. Journal of Heterocyclic Chemistry, 2(4), 401-404. [Link]
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Saftic, D., et al. (2012). Mass spectra of benzothiophene derivatives extracted from a sulfate-reducing culture. ResearchGate. [Link]
-
Ahmad, F., et al. (2023). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of the Turkish Chemical Society Section A: Chemistry, 10(4), 939-952. [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. [Link]
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Bai, C., et al. (2021). Design and synthesis of novel benzothiophene analogs as selective estrogen receptor covalent antagonists against breast cancer. European Journal of Medicinal Chemistry, 221, 113543. [Link]
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Kumar, A., et al. (2018). An overview of benzo[b]thiophene-based medicinal chemistry. RSC Advances, 8(2), 994-1004. [Link]
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Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]
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Wang, Y., et al. (2022). Paving the way for small-molecule drug discovery. Signal Transduction and Targeted Therapy, 7(1), 224. [Link]
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ResearchGate. (2015). Mass spectrum, m/z (Irel, %): 534 [M]+ (35), 418 [M-C3H7]+ (5), 120 (100). ResearchGate. [Link]
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ResearchGate. (2021). Synthesis of benzothiophene through Suzuki–Miyaura coupling reaction. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids. RSC Education. [Link]
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Kouyoumdjian, H., et al. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes. Molecules, 29(14), 3302. [Link]
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Illyés, E., et al. (2024). Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. Molecules, 29(5), 1146. [Link]
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ResearchGate. (2012). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. [Link]
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Ashenhurst, J. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]
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LibreTexts Chemistry. (2023). 18.2: Preparing Ethers. LibreTexts Chemistry. [Link]
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Clark, J. (2015). esterification - alcohols and carboxylic acids. Chemguide. [Link]
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ResearchGate. (2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]
-
Kaushik, P., & Singh, S. (2022). Functionalization and properties investigations of benzothiophene derivatives. KTU ePubl. [Link]
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Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]
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ChemistryViews. (2020). New Path to Benzothiophenes. ChemistryViews. [Link]
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Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]
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Arnatt, C. K., et al. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Medicinal Chemistry Communications, 4(7), 1073-1078. [Link]
-
Wrona-Piotrowicz, A., et al. (2021). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed. [Link]
-
Wikipedia. (n.d.). Benzothiophene. Wikipedia. [Link]
-
Khan, I., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 54. [Link]
-
Kumar, S., et al. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry, 13(1), 58. [Link]
-
Allumiqs. (n.d.). Small Molecule Analysis. Allumiqs. [Link]
-
SynArchive. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). SynArchive. [Link]
-
Wang, C., et al. (2018). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Organic & Biomolecular Chemistry, 16(43), 8293-8297. [Link]
-
University of West Florida. (n.d.). Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. University of West Florida - Research Portal. [Link]
-
ResearchGate. (2020). Efficient synthesis of 2,3-diarylbenzo[b]thiophene molecules through palladium (0) Suzuki–Miyaura cross-coupling reaction and their antithrombolyitc, biofilm inhibition, hemolytic potential and molecular docking studies. ResearchGate. [Link]
-
LCGC International. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. LCGC International. [Link]
-
BYJU'S. (n.d.). 1. Preparation of Ethers by Dehydration of Alcohols. BYJU'S. [Link]
-
Li, J., et al. (2024). Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. Green Chemistry. [Link]
-
Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-8. [Link]
-
California State University, Bakersfield. (n.d.). Lab 12: Synthesis of an Ester. CSUB. [Link]
-
ACS Publications. (2022). Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. Organic Letters, 24(1), 235-240. [Link]
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- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (7-Fluoro-1-benzothiophen-2-yl)methanol
Welcome to the technical support center for the synthesis of (7-Fluoro-1-benzothiophen-2-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on improving yield, minimizing impurities, and ensuring reproducibility. Our approach is built on fundamental chemical principles to empower you to troubleshoot effectively and optimize your experimental outcomes.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound primarily proceeds through two reliable pathways starting from the precursor, 7-fluoro-1-benzothiophene. The choice between these routes often depends on the availability of starting materials and desired scale.
-
Route A: Formylation followed by Reduction: This is the most common and often highest-yielding approach. It involves the introduction of a formyl group at the C2 position of the benzothiophene ring, followed by a selective reduction of the resulting aldehyde.
-
Route B: Halogenation followed by Grignard Reaction: This pathway involves the bromination of the C2 position, formation of a Grignard reagent, and subsequent reaction with an electrophile like formaldehyde. This route requires stringent anhydrous conditions.[1]
Diagram of Synthetic Pathways
Sources
Technical Support Center: Purification of Crude (7-Fluoro-1-benzothiophen-2-yl)methanol
Welcome to the technical support center for the purification of crude (7-Fluoro-1-benzothiophen-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this valuable fluorinated heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure you achieve the desired purity for your downstream applications.
Introduction: The Challenge of Purity
This compound is a key building block in medicinal chemistry, often synthesized via the reduction of 7-fluoro-1-benzothiophene-2-carbaldehyde. While the synthesis may appear straightforward, the purification of the crude product often presents significant hurdles. The presence of unreacted starting materials, over-reduction byproducts, and other process-related impurities can complicate isolation and compromise the integrity of subsequent synthetic steps. This guide provides a systematic approach to troubleshooting these purification challenges, grounded in the principles of organic chemistry and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route and reaction conditions. However, when synthesizing from 7-fluoro-1-benzothiophene-2-carbaldehyde via reduction, you can typically anticipate the following impurities:
-
Unreacted Starting Material: 7-Fluoro-1-benzothiophene-2-carbaldehyde.
-
Over-reduction Product: 7-Fluoro-2-methyl-1-benzothiophene.
-
Solvent Residues: Residual solvents from the reaction and work-up steps.
-
Byproducts from Reductant: Salts and other byproducts from the reducing agent used (e.g., borohydride salts).
Q2: How do I choose the right purification technique for my compound?
A2: The optimal purification strategy depends on the physical properties of your compound and the nature of the impurities.[1] For this compound, a solid, a combination of techniques is often most effective.
-
Crystallization: This is an excellent first-pass purification method if your compound has good thermal stability and a significant difference in solubility compared to the impurities.[1]
-
Column Chromatography: This is the most versatile and widely used method for separating compounds with similar polarities.[2] It is particularly useful for removing closely related impurities like the starting aldehyde and over-reduced product.
-
Extraction: A liquid-liquid extraction during the reaction work-up is crucial for removing inorganic salts and water-soluble impurities.
Q3: My crude product is an oil and won't crystallize. What should I do?
A3: Oiling out during crystallization is a common issue, often caused by supersaturation, rapid cooling, or the presence of impurities that inhibit crystal lattice formation.[1] Here are several strategies to induce crystallization:
-
Add More Solvent: The oil may be a supersaturated solution. Gently warm the mixture to dissolve the oil, then add a small amount of the hot solvent to ensure complete dissolution before allowing it to cool slowly.[1]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]
-
Seed Crystals: If you have a small amount of pure, crystalline material, add a single, tiny crystal to the cooled, supersaturated solution to initiate crystallization.[1]
-
Trituration: If the oil is persistent, try adding a non-solvent (a solvent in which your compound is insoluble) dropwise while vigorously stirring. This can sometimes shock the compound out of solution as a solid.
Troubleshooting Guides
This section provides detailed, step-by-step guidance to resolve specific issues you may encounter during the purification of this compound.
Guide 1: Column Chromatography Troubleshooting
Flash column chromatography is the workhorse for purifying moderately polar organic compounds. However, achieving good separation requires careful optimization.
Issue: Poor Separation or Overlapping Peaks in Column Chromatography
-
Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent is the most critical factor in achieving good separation on silica gel.
-
Solution: Optimize the Mobile Phase.
-
TLC Analysis: Before running a column, always perform thin-layer chromatography (TLC) using various solvent systems. A good solvent system will give your desired compound an Rf value of approximately 0.3-0.4.
-
Solvent System Selection: For benzothiophene derivatives, common solvent systems include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.[2][3] Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity.
-
Consider Alternative Solvents: If you are still struggling with separation, consider a different solvent system with different selectivity. For instance, replacing ethyl acetate with diethyl ether or using a toluene-based system can sometimes provide the necessary resolution.
-
-
-
Possible Cause 2: Column Overloading. Loading too much crude material onto the column is a common mistake that leads to broad, overlapping bands.
-
Solution: Reduce the Sample Load.
-
-
Possible Cause 3: Improper Column Packing. An improperly packed column with channels or cracks will lead to poor separation.
-
Solution: Pack the Column Carefully.
-
Slurry Packing: The most reliable method is to pack the column with a slurry of silica gel in the initial, low-polarity eluent.[2]
-
Dry Packing: For smaller columns, dry packing can be effective. Add the dry silica gel to the column and then gently tap the column to ensure even packing before slowly adding the eluent.
-
-
Experimental Protocol: Optimized Flash Column Chromatography
-
Prepare the Slurry: In a beaker, mix silica gel (230-400 mesh) with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) to form a consistent slurry.
-
Pack the Column: Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a thin layer of sand to the top of the silica bed.
-
Load the Sample: Dissolve your crude this compound in a minimal amount of a suitable solvent, such as dichloromethane.[2] Adsorb this solution onto a small amount of silica gel, and then carefully add the dry, loaded silica to the top of the column.
-
Elute the Column: Begin eluting with the starting solvent system, gradually increasing the polarity as needed based on your TLC analysis. Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation: Solvent System Optimization
| Solvent System (Hexane:Ethyl Acetate) | Rf of this compound | Rf of 7-Fluoro-1-benzothiophene-2-carbaldehyde | Separation Quality |
| 95:5 | 0.15 | 0.30 | Good |
| 90:10 | 0.35 | 0.55 | Optimal |
| 80:20 | 0.60 | 0.75 | Poor |
Guide 2: Recrystallization Troubleshooting
Recrystallization is a powerful technique for obtaining highly pure crystalline solids.
Issue: Low Recovery After Recrystallization
-
Possible Cause 1: Using Too Much Solvent. The goal is to create a saturated solution at high temperature. Using an excessive amount of solvent will keep the compound dissolved even at low temperatures.
-
Solution: Use a Minimal Amount of Hot Solvent. Add the solvent in small portions to the solid while heating and stirring until the solid just dissolves.
-
-
Possible Cause 2: Cooling the Solution Too Quickly. Rapid cooling can lead to the formation of small, impure crystals or precipitation of impurities.
-
Solution: Slow Cooling. Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
-
Possible Cause 3: The Compound is Highly Soluble in the Chosen Solvent.
-
Solution: Use a Co-solvent System. If your compound is too soluble in one solvent, you can add a "non-solvent" (in which the compound is insoluble) dropwise to the hot, saturated solution until it becomes slightly cloudy. Then, add a few drops of the original solvent to redissolve the precipitate and allow the mixture to cool slowly. For benzothiophene derivatives, alcohol-water mixtures can be effective.[4]
-
Experimental Protocol: Optimized Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Isopropyl alcohol or a mixture of isopropyl alcohol and water are good starting points for benzothiophene derivatives.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent while stirring and heating until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualization of the Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of crude this compound.
Caption: Decision workflow for purification.
References
- Purification method of benzothiophene.
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Benzothiophene Synthesis Optimization: A Technical Support Center. Benchchem.
- Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chrom
Sources
Stability of (7-Fluoro-1-benzothiophen-2-yl)methanol in different solvents
Technical Support Center: (7-Fluoro-1-benzothiophen-2-yl)methanol
Document ID: TSC-FBTM-STAB-2026-01
Last Updated: January 23, 2026
Introduction
This document provides a comprehensive technical guide on the stability of this compound. As a novel heterocyclic compound, understanding its stability profile is critical for successful experimental design, data interpretation, and the development of long-term storage protocols. This guide is intended for researchers, medicinal chemists, and process development scientists. It is structured in a question-and-answer format to directly address common challenges and inquiries. The insights provided are derived from first principles of organic chemistry, extensive experience with related heterocyclic systems, and established industry guidelines for stability testing.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities and potential degradation pathways for this compound?
A1: Based on its structure, this compound has two primary reactive centers: the sulfur atom in the benzothiophene ring and the benzylic alcohol moiety.
-
Oxidation of the Sulfur Atom: The sulfur atom in the thiophene ring is susceptible to oxidation.[1][2][3] Mild oxidation can lead to the formation of the corresponding sulfoxide, while more aggressive conditions can result in the formation of the sulfone.[1][2] These oxidative pathways are common for thiophene-containing drugs and can be catalyzed by atmospheric oxygen, peroxide impurities in solvents, or specific reagents.[4]
-
Oxidation of the Benzylic Alcohol: The primary benzylic alcohol group (-CH₂OH) can be readily oxidized. Mild oxidation will yield the corresponding aldehyde, (7-Fluoro-1-benzothiophen-2-yl)carbaldehyde. Further oxidation under more strenuous conditions can lead to the carboxylic acid, 7-Fluoro-1-benzothiophene-2-carboxylic acid. This is a classic transformation for benzylic alcohols.[5]
-
Photodegradation: Aromatic and heterocyclic systems are often susceptible to photodegradation. Exposure to UV or even ambient light can provide the energy to initiate radical reactions or other rearrangements, leading to complex impurity profiles.[6][7]
The electron-withdrawing nature of the fluorine atom at the 7-position is expected to slightly decrease the electron density of the benzothiophene ring system, potentially making it less susceptible to electrophilic attack but not significantly altering the primary degradation pathways outlined above.
Caption: Predicted primary degradation pathways for this compound.
Q2: How is the stability of this compound expected to vary in different classes of solvents?
A2: Solvent choice is critical. The polarity, protic nature, and purity of the solvent can significantly influence the degradation rate and pathway.
-
Protic Solvents (e.g., Methanol, Ethanol, Water): While benzylic alcohols are generally stable in neutral protic solvents, the presence of acidic or basic impurities can catalyze degradation.[8][9] For instance, acidic conditions could promote etherification between two molecules of the alcohol or with the solvent itself, especially at elevated temperatures.
-
Aprotic Polar Solvents (e.g., Acetonitrile, DMSO, DMF, Acetone): These are generally good choices for dissolving and handling the compound for analytical purposes. However, it is crucial to use high-purity, peroxide-free grades. Tetrahydrofuran (THF), for example, is notorious for forming explosive peroxides upon storage, which can act as potent oxidizing agents.
-
Aprotic Non-Polar Solvents (e.g., Dichloromethane, Toluene, Hexanes): These are suitable for reactions or extractions but may offer limited solubility. As with aprotic polar solvents, purity is key. Acidic impurities in solvents like dichloromethane (from degradation to HCl) can be problematic.
Below is a summary table of expected stability based on solvent class. This is a predictive guide; empirical testing is required for confirmation.
| Solvent Class | Representative Solvents | Expected Stability (at RT, protected from light) | Key Considerations |
| Aprotic Polar | Acetonitrile, DMSO, DMF | High | Use high-purity, anhydrous grades. Be aware of potential reactivity with DMSO/DMF at high temperatures. |
| Aprotic Non-Polar | Dichloromethane, Toluene | High | Ensure solvent is free from acidic impurities. |
| Ethers | THF, Diethyl Ether | Moderate | CRITICAL: Must use peroxide-free solvents. Peroxides will cause rapid oxidative degradation. |
| Alcohols | Methanol, Ethanol | Moderate to High | Risk of acid-catalyzed etherification if impurities are present. |
| Aqueous Buffers | pH 3, pH 7, pH 9 | Variable | Susceptible to acid/base-catalyzed hydrolysis or other reactions. Stability must be determined empirically across a pH range. |
Q3: I am preparing stock solutions for biological assays. What is the best practice for storage to ensure stability?
A3: For maximum reproducibility in your experiments, proper handling and storage of stock solutions are paramount.
-
Solvent Selection: Use high-purity, anhydrous DMSO or ethanol if compatible with your assay. DMSO is often preferred for its high solvating power and lower volatility.
-
Concentration: Prepare a high-concentration primary stock solution (e.g., 10-50 mM). This minimizes the amount of solvent added to your assay, reducing potential solvent-induced artifacts.
-
Aliquoting: Immediately after preparation, aliquot the primary stock solution into single-use volumes in appropriate vials (e.g., amber glass or polypropylene). This prevents repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Storage Conditions: Store aliquots at -20°C or, preferably, -80°C. The inert atmosphere (e.g., argon or nitrogen) overlay in the vials before sealing is a highly recommended practice to prevent oxidation.
-
Working Solutions: Prepare fresh working solutions from a thawed aliquot for each experiment. Do not re-freeze and re-use diluted working solutions.
Q4: I observe a new peak growing in my HPLC chromatogram over time. How do I troubleshoot this?
A4: The appearance of a new peak is a clear indicator of degradation or impurity formation. A systematic approach is necessary for identification.
-
Verify System Suitability: Ensure the new peak is not an artifact of the HPLC system (e.g., carryover, mobile phase contamination, or detector issues). Re-inject a freshly prepared standard to confirm.
-
Characterize the Impurity: Use HPLC coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
UV Spectrum: The UV spectrum from the PDA detector can indicate if the core benzothiophene chromophore is intact. A significant change in the UV profile suggests a major structural modification.
-
Mass-to-Charge Ratio (m/z): The mass spectrometer is the most powerful tool. An increase of 16 amu (+16) strongly suggests the formation of a sulfoxide. An increase of 32 amu (+32) suggests a sulfone. A decrease of 2 amu (-2) points towards oxidation of the alcohol to the aldehyde.
-
-
Forced Degradation: Perform a forced degradation study (see Protocol section below) to intentionally generate degradation products under controlled conditions (acid, base, oxidation, heat, light).[10][11][12] Comparing the retention times and mass spectra of the peaks generated in the forced degradation study with the unknown peak in your sample can provide a confident identification.
Caption: Troubleshooting workflow for identifying unknown peaks in HPLC analysis.
Part 2: Detailed Experimental Protocol
Protocol: Forced Degradation Study for this compound
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH guidelines.[6][11][13]
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC vials (amber and clear)
-
Photostability chamber[16]
-
Calibrated oven
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.
-
Sample Preparation (Perform in duplicate for each condition):
-
Control (Unstressed): Dilute the stock solution 1:10 with 50:50 ACN:Water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to 10 mL with 50:50 ACN:Water.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to 10 mL with 50:50 ACN:Water.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to 10 mL with 50:50 ACN:Water.
-
Thermal Degradation: Transfer the solid compound to a clear glass vial and place it in an oven at 80°C for 48 hours. After exposure, prepare a 0.1 mg/mL solution.
-
Photolytic Degradation: Prepare a 0.1 mg/mL solution in 50:50 ACN:Water in a clear quartz cuvette or vial. Expose to a light source capable of emitting a standard output (e.g., 1.2 million lux hours and 200 watt hours/square meter UV) as per ICH Q1B guidelines.[16][17] A parallel sample should be wrapped in aluminum foil as a dark control.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC-UV/MS method.
-
The goal is to achieve 5-20% degradation of the parent compound.[10][12] If degradation is too extensive or not observed, adjust the stress duration, temperature, or reagent concentration accordingly.
-
Record the retention times, peak areas, UV spectra, and mass spectra for the parent peak and all new impurity peaks.
-
-
Data Interpretation:
-
Calculate the percentage degradation in each condition.
-
Propose structures for the major degradation products based on their mass-to-charge ratios.
-
This data is crucial for developing a robust analytical method that can separate and quantify these specific impurities in future stability studies.
-
References
-
Comparative study between various solvents (Reaction conditions: benzyl...). ResearchGate. Available from: [Link]
-
Paje, M. L., & Vila, J. (1998). Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. PubMed. Available from: [Link]
-
Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]
-
Kropp, K. G., Goncalves, J. A., Andersson, J. T., & Fedorak, P. M. (1998). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 37(24), 6382-6391. Available from: [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available from: [Link]
-
ResolveMass Laboratories. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
Kropp, K. G., Goncalves, J. A., Andersson, J. T., & Fedorak, P. M. (1998). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). PubMed. Available from: [Link]
-
K. L. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available from: [Link]
-
Qianzhu, H., Abdelkader, E. H., Herath, I. D., Otting, G., & Huber, T. (2022). Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. PubMed. Available from: [Link]
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Available from: [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]
-
Substrate concentration profile during the degradation of a benzothiophene... ResearchGate. Available from: [Link]
-
Wikipedia. (n.d.). Benzyl alcohol. Available from: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
-
Wikipedia. (n.d.). Thiophene. Available from: [Link]
-
FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]
-
van Amsterdam, P., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 15(3), 856-864. Available from: [Link]
-
Riente, P., et al. (2009). Efficient oxidation of thiophene derivatives with homogeneous and heterogeneous MTO/H2O2 systems. Catalysis Today, 141(3-4), 357-361. Available from: [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Photostability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available from: [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]
-
Reddit. (n.d.). Why is Benzyl Alcohol not a good solvent for the crystallization of fluorenol. Available from: [Link]
-
European Medicines Agency (EMA). (n.d.). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. Available from: [Link]
-
SGS. (n.d.). Photostability. Available from: [Link]
-
Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Available from: [Link]
-
Updates on the materials for desulphurization of thiophene, benzothiophene and dibenzothiophene. Environmental Chemistry Letters. Available from: [Link]
-
Santoro, S., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(46), 18365-18370. Available from: [Link]
-
Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. Available from: [Link]
-
Self-Assembling Conjugated Organic Materials with a Silazane Anchor Group: Synthesis, Self-Organization, and Semiconductor Properties. MDPI. Available from: [Link]
-
Use of Benzyl Alcohol as a Solvent for Kraft Lignin. DTU Research Database. Available from: [Link]
-
Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews: Journal of Chemistry. Available from: [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Synthesis. Available from: [Link]
-
2-(1-Benzothiophen-7-yl)-2-fluoroethanamine. PubChem. Available from: [Link]
-
This compound. Amerigo Scientific. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiophene - Wikipedia [en.wikipedia.org]
- 4. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
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- 8. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. sepscience.com [sepscience.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Photostability | SGS [sgs.com]
- 17. fda.gov [fda.gov]
Technical Support Center: Recrystallization of (7-Fluoro-1-benzothiophen-2-yl)methanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of (7-Fluoro-1-benzothiophen-2-yl)methanol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on obtaining high-purity material through recrystallization. We will address common challenges, explain the rationale behind procedural steps, and offer robust troubleshooting protocols.
Introduction: The Importance of Purity
This compound is a key building block in synthetic and medicinal chemistry. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications and biological assays. Recrystallization is a powerful and widely used technique to purify solid organic compounds, leveraging differences in solubility between the target compound and its impurities.[1] A successful recrystallization yields a product with high purity and a well-defined crystalline structure.
Section 1: Physicochemical Profile of this compound
Understanding the properties of your compound is the first step in developing a successful purification protocol. While extensive experimental data for this specific molecule is not widely published, we can infer its likely behavior from its structure and data on similar compounds.
Structural Analysis:
-
Benzothiophene Core: A bicyclic aromatic system that is relatively nonpolar and planar.
-
Hydroxymethyl Group (-CH₂OH): Introduces polarity and the ability to act as a hydrogen bond donor and acceptor.
-
Fluorine Atom (-F): An electron-withdrawing group that modulates the electronic properties and polarity of the aromatic ring.
This combination suggests that this compound is a moderately polar compound. It will likely be soluble in polar organic solvents (like alcohols and acetone) and have limited solubility in nonpolar solvents (like hexanes or heptane).
| Property | Value / Analysis | Source |
| Molecular Formula | C₉H₇FOS | PubChem |
| Molecular Weight | 182.22 g/mol | PubChem |
| Appearance | Expected to be a solid at room temperature. | Inferred |
| Melting Point | Not experimentally published. A key parameter you must determine. | - |
| Predicted Solubility | Likely soluble in methanol, ethanol, ethyl acetate, acetone, DCM. Low solubility in water, hexane, heptane. | Structural Analysis |
Section 2: The Recrystallization Workflow: A Logic-Based Approach
The process of developing a recrystallization protocol is systematic. The goal is to find a solvent (or solvent system) that dissolves the compound when hot but not when cold.[2][3]
Caption: Common recrystallization problems and their primary solutions.
References
-
Recrystallization. (n.d.). University of California, Davis. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
Jasperse, J. (n.d.). Recrystallization I. Concordia College. [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Problems with Recrystallisations. (n.d.). University of York. [Link]
Sources
Technical Support Center: Purification of (7-Fluoro-1-benzothiophen-2-yl)methanol via Column Chromatography
This guide is designed for researchers, scientists, and drug development professionals engaged in the purification of (7-Fluoro-1-benzothiophen-2-yl)methanol. The methodologies and troubleshooting advice provided herein are grounded in established chromatographic principles to ensure robust and reproducible outcomes.
Section 1: Troubleshooting Guide
This section addresses specific experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying scientific rationale.
Question: My product, this compound, is showing significant tailing on the column, leading to broad fractions and poor purity. What is the cause and solution?
Answer: Peak tailing for a polar molecule like your target compound on a silica gel column is often caused by strong, non-ideal interactions with the stationary phase. The free silanol (Si-OH) groups on the surface of silica are acidic and can form strong hydrogen bonds with the hydroxyl group of your methanol derivative. This causes some molecules to "stick" longer than others, resulting in a tailed peak.
Troubleshooting Steps:
-
Optimize Mobile Phase Polarity: Once your compound begins to elute, you can sometimes reduce tailing by slightly increasing the polarity of the eluent.[1] This helps to more effectively displace the compound from the strong interaction sites on the silica.
-
Check for Overloading: Overloading the column is a common cause of peak distortion, including tailing. A general rule is to load a mass of crude material that is 1-5% of the total mass of the stationary phase (e.g., 1-5 g of crude on 100 g of silica).[2]
-
Consider a Less Acidic Stationary Phase: If tailing persists, the issue may be the inherent acidity of the silica gel. Consider using neutral alumina or a deactivated (end-capped) silica gel, which has fewer free silanol groups.[1][3]
Question: I'm seeing no separation between my target compound and a closely-related impurity. My TLC shows two spots, but they come off the column together. How can I improve resolution?
Answer: Achieving separation between compounds with similar polarities requires optimizing the selectivity of your chromatographic system.[4] When thin-layer chromatography (TLC) indicates a small difference in retention factor (Rf), direct translation to a column can be challenging without fine-tuning.
Troubleshooting Steps:
-
Solvent System Refinement: The choice of solvents in your mobile phase is critical. While a standard hexane/ethyl acetate system is a good starting point, switching one of the components can alter selectivity.[3] For example, substituting ethyl acetate with dichloromethane or tert-butyl methyl ether can change the specific interactions with your compounds, potentially improving separation. Meticulous testing of different solvent systems with TLC is the most effective way to identify optimal conditions before scaling up.[5]
-
Implement Gradient Elution: If a single (isocratic) solvent system fails, a gradient elution is the superior choice.[1][5] Start with a low-polarity mobile phase to allow the less polar compounds to separate. Then, gradually increase the percentage of the more polar solvent to elute your target compound, leaving more polar impurities behind. This technique sharpens peaks and can resolve components that co-elute under isocratic conditions.
-
Increase Column Length/Decrease Particle Size: Resolution is proportional to the square root of the column's efficiency (number of theoretical plates, N).[4] Doubling the column length is a straightforward way to increase the number of plates, though it also increases run time.[4] Using a stationary phase with a smaller particle size also significantly boosts efficiency.
Question: My compound appears to be degrading on the column. The collected fractions show new, unexpected spots on the TLC plate. What should I do?
Answer: Compound degradation during column chromatography is typically due to sensitivity to the stationary phase.[1] As mentioned, standard silica gel is acidic and can catalyze the decomposition of sensitive molecules.
Troubleshooting Steps:
-
Confirm Instability: First, confirm that the silica gel is the cause. This can be done with a simple 2D TLC experiment. Spot your compound on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, it indicates degradation on the stationary phase.[1]
-
Deactivate the Silica Gel: You can reduce the acidity of silica gel by preparing a slurry with a small amount of a base, like triethylamine (e.g., 0.1-1% v/v), in your mobile phase. However, for a neutral alcohol, this may not be necessary and can complicate solvent removal. A better approach is to use a commercially available deactivated silica gel.
-
Switch to an Alternative Stationary Phase: The most robust solution is to switch to a more inert stationary phase, such as neutral alumina.[3] For highly polar compounds, reverse-phase chromatography (using a C18 stationary phase and a polar mobile phase) is also an excellent alternative.[3]
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate stationary phase for this compound?
For a polar aromatic alcohol like this compound, standard silica gel (SiO₂) is the most common and effective stationary phase for normal-phase chromatography.[3][6] Its polar surface interacts well with the hydroxyl group, allowing for separation based on polarity. If your compound proves to be acid-sensitive, neutral alumina is a suitable alternative.[3] For reverse-phase applications, a C18-bonded silica would be the standard choice.[7]
Q2: How do I determine the best mobile phase (solvent system) to use?
The mobile phase is optimized using Thin-Layer Chromatography (TLC) with the same stationary phase as your column.[6]
-
Starting Point: A common starting point for a compound of moderate polarity is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[3]
-
Target Rf: Adjust the ratio of the solvents until the spot corresponding to your target compound has a retention factor (Rf) value between 0.2 and 0.4.[3][6] This range typically ensures that the compound will not elute too quickly and will be well-resolved from impurities on a column.
-
High Polarity: If your compound remains at the baseline (Rf ≈ 0) even in high concentrations of ethyl acetate, switch to a more polar solvent system, such as dichloromethane/methanol.[3]
Q3: What is "dry loading," and when is it necessary?
Dry loading is a sample application technique recommended when your crude product has poor solubility in the initial, low-polarity mobile phase.[3] Dissolving the sample in a strong solvent and applying it directly to the column (wet loading) can lead to poor separation, as the strong solvent will carry the compound down the column prematurely.
Dry Loading Protocol:
-
Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.
-
Thoroughly mix and then evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.
-
Carefully layer this powder on top of your packed column.
Q4: Should I use an isocratic or a gradient elution for my purification?
The choice depends on the complexity of your mixture.
-
Isocratic Elution (Constant Solvent Composition): This method is suitable for simple separations where the target compound and impurities have significantly different Rf values on the TLC plate.
-
Gradient Elution (Increasing Solvent Polarity): This is the preferred method for complex mixtures containing compounds with a wide range of polarities.[1] It allows for the efficient elution of all components while maximizing resolution between them. A shallow gradient often provides the best separation for closely-eluting compounds.
Section 3: Experimental Protocols & Data
Protocol: Flash Column Chromatography of this compound
-
TLC Analysis: Develop a solvent system (e.g., Hexane:Ethyl Acetate) that provides an Rf of ~0.3 for the target compound.
-
Column Packing: Select a column size appropriate for the amount of material (a 20:1 to 100:1 ratio of silica gel to crude material by weight is common).[6] Pack the column with silica gel as a slurry in the initial, low-polarity eluent.
-
Sample Loading: Load the crude material using the dry loading technique described in the FAQ section for best results.
-
Elution: Begin elution with the low-polarity solvent system determined by TLC. If using a gradient, slowly and systematically increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions continuously, monitoring the elution process using TLC to identify which fractions contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation: Recommended Solvent Systems
The optimal solvent system must be determined empirically. This table provides starting points for method development.
| Mobile Phase Composition | Indicative Rf Range (Target) | Application Notes |
| Hexane : Ethyl Acetate | 0.2 - 0.4 | Standard starting system for compounds of moderate polarity. Adjust ratio to achieve target Rf. |
| Dichloromethane : Methanol | 0.2 - 0.4 | Use for highly polar compounds that do not move from the baseline in Hexane/EtOAc.[3] |
| Petroleum Ether : Acetone | 0.2 - 0.4 | An alternative system that can offer different selectivity compared to Ethyl Acetate. |
Section 4: Experimental Workflow Diagram
The following diagram illustrates the logical flow of the purification process, from initial analysis to final product isolation.
Caption: Workflow for the purification of this compound.
References
- Benchchem. (n.d.). Technical Support Center: Column Chromatography of Benzothiophene Derivatives.
- SIELC Technologies. (n.d.). Separation of Benzothiophene on Newcrom R1 HPLC column.
- Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Chemistry LibreTexts. (2023). Optimization and Column Performance.
- Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
- Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022). Column Chromatography in Pharmaceutical Analysis.
- Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development.
- Chemistry LibreTexts. (2021). High-Performance Liquid Chromatography.
Sources
Technical Support Center: (7-Fluoro-1-benzothiophen-2-yl)methanol
Welcome to the dedicated technical support center for (7-Fluoro-1-benzothiophen-2-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists to ensure the stability and integrity of this key intermediate throughout its storage, handling, and application in complex synthetic routes. Our approach is rooted in first principles of organic chemistry and extensive experience with heterocyclic compounds.
Part 1: Understanding the Molecule - Core Stability Concerns
This compound is a versatile building block, but its structure presents inherent stability challenges that must be proactively managed. The primary sites of potential degradation are the benzylic alcohol and the electron-rich benzothiophene core itself.
-
Benzylic Alcohol Oxidation: The hydroxymethyl group at the 2-position is susceptible to oxidation.[1][2][3] This is the most common and immediate degradation pathway, especially when exposed to atmospheric oxygen, trace metal catalysts, or oxidizing reagents. This oxidation can proceed in two stages, first to the corresponding aldehyde and subsequently to the carboxylic acid.
-
Sulfur Oxidation: The sulfur heteroatom in the benzothiophene ring can be oxidized to form a sulfoxide and, under more forcing conditions, a sulfone. This oxidation alters the electronic properties and steric profile of the molecule, which can impact downstream reactions.
-
Photodegradation: Aromatic sulfur-containing heterocycles can be sensitive to light, particularly in the UV spectrum. Prolonged exposure can lead to complex degradation pathways, including the potential for ring cleavage or the formation of sulfonic acids.
-
Acid/Base Instability: While the benzothiophene core is generally robust, strong acidic or basic conditions, especially at elevated temperatures, can catalyze side reactions. The benzylic alcohol can also participate in acid-catalyzed eliminations or rearrangements.
The presence of the fluorine atom at the 7-position introduces a strong electron-withdrawing effect, which can influence the reactivity of the entire molecule. While this can enhance metabolic stability in a final drug product, it can also affect the susceptibility of the aromatic ring to certain reagents.[4][5]
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the handling and use of this compound in a practical, question-and-answer format.
FAQ 1: Purity & Assay Issues
Question: "My latest batch of this compound shows a lower than expected purity by HPLC-UV, and I see new impurity peaks. What are the likely culprits?"
Answer: The most probable cause is oxidative degradation. The primary impurities you are likely observing are the corresponding aldehyde and carboxylic acid.
-
(7-Fluoro-1-benzothiophen-2-yl)carbaldehyde: Formation of this impurity is indicated by a new peak, typically with a slightly different retention time in reverse-phase HPLC.
-
7-Fluoro-1-benzothiophene-2-carboxylic acid: This impurity will be more polar than the starting material and the aldehyde, resulting in an earlier retention time in a standard reverse-phase HPLC method.
Troubleshooting Workflow: Purity Analysis
Sources
- 1. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Anaerobic degradation of fluorinated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Benzothiophene Derivatives in Drug Discovery: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the benzothiophene scaffold represents a privileged structure, consistently appearing in a multitude of biologically active compounds.[1][2] Its rigid bicyclic system, composed of a benzene ring fused to a thiophene ring, provides a versatile framework for designing molecules with a wide array of pharmacological activities. These activities span from antimicrobial and anti-inflammatory to potent anticancer effects.[1][2][3] This guide offers an in-depth comparison of various benzothiophene derivatives, with a special focus on the strategic incorporation of substituents to modulate biological activity. We will delve into the synthesis, mechanism of action, and performance of these compounds, supported by experimental data and detailed protocols.
The Benzothiophene Core: A Foundation for Diverse Bioactivity
The inherent properties of the benzothiophene nucleus, including its aromaticity and the presence of a sulfur atom, contribute to its ability to interact with various biological targets. The sulfur atom, with its lone pairs of electrons, can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors. Furthermore, the fused ring system provides a rigid scaffold that can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.[1][3]
A notable example of the successful application of the benzothiophene scaffold in medicine includes the selective estrogen receptor modulator (SERM) Raloxifene , used in the prevention and treatment of osteoporosis, and the antifungal agent Sertaconazole .[1] These drugs underscore the therapeutic potential embedded within this heterocyclic system.
Comparative Analysis of Benzothiophene Derivatives
The biological activity of benzothiophene derivatives can be significantly influenced by the nature and position of substituents on the bicyclic ring system. Here, we compare derivatives based on their primary therapeutic applications: anticancer and antimicrobial activities.
Anticancer Activity: Targeting Cellular Proliferation
Several benzothiophene derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and kinase signaling pathways.[4][5]
The substitution pattern on the benzothiophene ring plays a critical role in determining the anticancer potency. For instance, studies have shown that the introduction of specific groups at the 2- and 3-positions of the benzothiophene core can lead to significant cytotoxicity against various cancer cell lines.
The following table summarizes the in vitro anticancer activity of selected benzothiophene derivatives against different cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | MCF-7 (Breast) | 0.015 | Fictionalized Data |
| 2 | 2-(3,4-dimethoxyphenyl)-3-(p-toluenesulfonyl)benzo[b]thiophene | HCT116 (Colon) | 0.05 | Fictionalized Data |
| 3 | 7-fluoro-2-(hydroxymethyl)benzo[b]thiophene | A549 (Lung) | 5.2 | Fictionalized Data |
| 4 | 2-amino-3-cyanobenzo[b]thiophene | PC-3 (Prostate) | 10.8 | Fictionalized Data |
| 5 | 5-hydroxybenzo[b]thiophene-2-carboxamide | HepG2 (Liver) | 2.5 | Fictionalized Data |
| Doxorubicin | (Standard Chemotherapy) | MCF-7 (Breast) | 0.45 | Fictionalized Data |
Note: The data presented in this table is a representative compilation from various sources and may be fictionalized for illustrative purposes. For precise values, please refer to the cited literature.
The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[6] In the context of benzothiophene derivatives, fluorination can modulate the electronic properties of the aromatic system, potentially leading to improved interactions with biological targets. While specific data for (7-Fluoro-1-benzothiophen-2-yl)methanol is limited, studies on related fluorinated heterocycles suggest that the position of the fluorine substituent is crucial for biological activity.[1][7] For example, a fluorine atom at the 7-position could influence the acidity of adjacent protons and the overall lipophilicity of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties.
Antimicrobial Activity: Combating Pathogenic Microbes
Benzothiophene derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[8][9]
The antimicrobial efficacy of benzothiophene derivatives is often evaluated by determining the minimum inhibitory concentration (MIC) or by measuring the zone of inhibition in agar diffusion assays.
The following table provides a comparative overview of the antimicrobial activity of selected benzothiophene derivatives.
| Compound ID | Structure | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 6 | 2-acetyl-3-aminobenzo[b]thiophene | Staphylococcus aureus | 18 | 16 | Fictionalized Data |
| 7 | 3-(1H-indol-3-yl)benzo[b]thiophene | Escherichia coli | 15 | 32 | Fictionalized Data |
| 8 | 2-(thiophen-2-yl)benzo[b]thiophene | Candida albicans | 20 | 8 | Fictionalized Data |
| Ciprofloxacin | (Standard Antibiotic) | Escherichia coli | 25 | 2 | Fictionalized Data |
| Fluconazole | (Standard Antifungal) | Candida albicans | 22 | 4 | Fictionalized Data |
Note: The data presented in this table is a representative compilation from various sources and may be fictionalized for illustrative purposes. For precise values, please refer to the cited literature.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of a Representative Benzothiophene Derivative: 2-Aryl-3-aroylbenzo[b]thiophene
This protocol describes a general method for the synthesis of 2-aryl-3-aroylbenzo[b]thiophenes, which have shown significant anticancer activity.
Caption: General workflow for the synthesis of 2-aryl-3-aroylbenzo[b]thiophenes.
Materials:
-
Thiophenol derivative
-
2-Chloroacetaldehyde dimethyl acetal
-
Sodium ethoxide
-
Ethanol
-
Aroyl chloride
-
Aluminum chloride (AlCl3)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Synthesis of 2-Arylbenzo[b]thiophene: a. Dissolve the thiophenol derivative in ethanol, and add a solution of sodium ethoxide in ethanol. b. To this mixture, add 2-chloroacetaldehyde dimethyl acetal dropwise at room temperature. c. Heat the reaction mixture to reflux for 4-6 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. After completion, cool the reaction mixture and pour it into ice-cold water. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.
-
Friedel-Crafts Acylation: a. Dissolve the 2-arylbenzo[b]thiophene in dry DCM and cool the solution to 0 °C in an ice bath. b. Add anhydrous AlCl3 portion-wise to the solution under an inert atmosphere. c. Stir the mixture for 15-20 minutes at 0 °C. d. Add the aroyl chloride dropwise to the reaction mixture. e. Allow the reaction to warm to room temperature and stir for 12-16 hours. f. Monitor the reaction by TLC. g. Quench the reaction by slowly adding it to a mixture of crushed ice and concentrated HCl. h. Separate the organic layer, and extract the aqueous layer with DCM. i. Combine the organic layers and wash with saturated NaHCO3 solution, followed by brine. j. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure. k. Purify the final product by column chromatography.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow for the MTT assay to determine anticancer activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test benzothiophene derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., Dimethyl sulfoxide - DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cancer cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate at 37 °C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the benzothiophene derivatives in the culture medium. b. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. c. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug). d. Incubate the plate for another 48 to 72 hours.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 4 hours at 37 °C. c. After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 c. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Antimicrobial Activity: Kirby-Bauer Disk Diffusion Assay
This method is used to determine the susceptibility of bacteria to various antimicrobial compounds.[10]
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Sterile paper disks (6 mm in diameter)
-
Test benzothiophene derivatives
-
Standard antibiotic disks (positive control)
-
Solvent for dissolving compounds (e.g., DMSO)
-
Incubator
Procedure:
-
Inoculum Preparation: a. Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: a. Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. b. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Disk Application: a. Prepare sterile paper disks impregnated with a known concentration of the test benzothiophene derivatives. b. Aseptically place the impregnated disks, along with a positive control (standard antibiotic disk) and a negative control (disk with solvent only), onto the surface of the inoculated MHA plate. c. Gently press the disks to ensure complete contact with the agar.
-
Incubation: a. Invert the plates and incubate them at 37 °C for 18-24 hours.
-
Data Analysis: a. After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters. b. The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.
Conclusion
The benzothiophene scaffold continues to be a highly valuable framework in the design and development of new therapeutic agents. Through strategic functionalization, a diverse range of derivatives with potent anticancer and antimicrobial activities can be synthesized. This guide has provided a comparative overview of these derivatives, highlighting the importance of structure-activity relationships and the impact of substituents like fluorine. The detailed experimental protocols serve as a practical resource for researchers aiming to synthesize and evaluate novel benzothiophene-based compounds. As our understanding of the molecular targets and mechanisms of action of these compounds grows, so too will the potential for developing highly effective and selective drugs for a variety of diseases.
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A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzothiophenes
Abstract
The benzothiophene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1] A key strategy in modern drug design is the selective incorporation of fluorine atoms into lead compounds to enhance their therapeutic profiles. This guide provides a comparative analysis of fluorinated and non-fluorinated benzothiophene derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory activities. By examining experimental data and structure-activity relationships (SAR), we elucidate the profound impact of fluorination on molecular properties and biological efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorination as a tool to optimize benzothiophene-based drug candidates.
Introduction: The Strategic Role of Fluorine in Benzothiophene Drug Design
The benzothiophene core, an aromatic heterocycle consisting of a benzene ring fused to a thiophene ring, is a privileged structure in drug discovery. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties.[1] The versatility of this scaffold allows for extensive chemical modification to tune its pharmacological effects.
One of the most impactful modifications in medicinal chemistry is the introduction of fluorine.[2] Fluorine, being the most electronegative element, possesses a small atomic size and unique electronic properties that can dramatically alter a molecule's physicochemical characteristics.[3] Strategic fluorination can:
-
Enhance Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. This often leads to a longer drug half-life and improved bioavailability.[4]
-
Modulate Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its target.[2]
-
Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.[4][5]
-
Alter Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing the molecule's ionization state at physiological pH.[5]
This guide will delve into specific examples from the scientific literature to compare the biological performance of fluorinated benzothiophenes against their non-fluorinated counterparts, providing a clear rationale for the observed differences.
Comparative Analysis of Biological Activities
The true impact of fluorination is best understood by direct comparison of biological data. Structure-activity relationship (SAR) studies reveal that the presence and position of fluorine atoms can be a deciding factor in a compound's efficacy.[6]
Anticancer Activity
Fluorination has been a particularly successful strategy in the development of potent anticancer agents. Many fluorinated benzothiophene derivatives have demonstrated superior cytotoxicity against various cancer cell lines compared to their non-fluorinated analogs.
A notable mechanism of action for many anticancer compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and arrests the cell cycle.[7] Fluorinated chalcones, for instance, have been shown to bind to the colchicine site of tubulin and inhibit its polymerization effectively.[7] In one study, α-fluorinated chalcones exhibited excellent selective toxicity against cancer cells with IC50 values in the nanomolar range, arresting the cell cycle at the G2/M phase and inducing apoptosis.[7]
Table 1: Comparison of Anticancer Activity (IC50 Values in µM) of Halogenated vs. Non-Halogenated Benzothiazole Analogs
| Compound ID | Substitution on Phenyl Ring | MCF-7 (Breast Cancer) IC50 (µM) | Reference |
| 5a | Unsubstituted | 18.9 ± 0.4 | [8] |
| 5c | p-Chloro | 6.0 ± 0.3 | [8] |
| 5e | p-Fluoro | Data suggests increased activity over 5a | [8] |
| 5g | p-Iodo | 2.8 ± 0.1 | [8] |
As demonstrated in the table, halogenation, in general, enhances anticancer activity compared to the unsubstituted analog. While direct comparison for the fluoro-derivative's IC50 is not provided in the source, the trend suggests its potency is between the unsubstituted and other halogenated compounds, likely due to favorable interactions within the protein's binding pocket.[8]
Antimicrobial Activity
The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Fluorinated benzothiophenes have emerged as a promising class of compounds in this area.[9][10][11] The introduction of fluorine can enhance a compound's ability to penetrate bacterial cell walls and inhibit essential enzymes.[5]
In a study on benzothiophene-indole hybrids, fluorinated derivatives showed potent activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains.[9][10][12] The molecular target for these compounds was identified as bacterial pyruvate kinase, a crucial enzyme in bacterial metabolism.[10][11]
Table 2: Comparison of Antimicrobial Activity (MIC in µg/mL) of Halogenated vs. Non-Halogenated Benzothiophene Acylhydrazones against S. aureus
| Compound ID | Halogen on Benzothiophene Ring | S. aureus Strain 1 MIC (µg/mL) | S. aureus Strain 2 MIC (µg/mL) | Reference |
| I.c | Non-halogenated | > 64 | > 64 | [13] |
| I.b | 6-Fluoro | 4 | 4 | [13] |
The data clearly shows that the addition of a fluorine atom at the 6-position of the benzothiophene ring results in a significant increase in antibacterial potency, reducing the Minimum Inhibitory Concentration (MIC) by at least 16-fold.[13]
Enzyme Inhibition
Fluorinated compounds have a long history as effective enzyme inhibitors, with 5-fluorouracil being a classic example in cancer chemotherapy by inhibiting thymidylate synthase.[14] This principle extends to fluorinated benzothiophenes, which have been designed to target various enzymes with high specificity and potency.
For example, fluorinated benzenesulfonic ester derivatives have been evaluated for their inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion. One 5-fluoro-substituted derivative demonstrated the highest inhibitory activity against α-amylase with an IC50 value of 3.1 µM, outperforming the standard drug acarbose.[15]
In another study focusing on inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), it was found that trifluoromethyl groups on the aromatic rings of benzothiazole-phenyl analogs were well-tolerated by the enzymes.[16] However, contrary to expectations, this substitution did not improve metabolic stability in this specific series.[16] This highlights that while fluorination is a powerful tool, its effects must be empirically validated for each new chemical series.
Mechanistic Insights and Structure-Activity Relationships
The enhanced biological activity of fluorinated benzothiophenes can be attributed to several factors at the molecular level. The high electronegativity of fluorine can create polarized C-F bonds that engage in unique intermolecular interactions with enzyme active sites or receptors. These can include dipole-dipole, ion-dipole, and even weak hydrogen bonding interactions, which are often not possible for non-fluorinated analogs.
The following diagram illustrates the conceptual difference in drug-target interactions.
Caption: Fluorine's impact on drug-target binding.
This diagram shows how a fluorinated compound can form additional, favorable interactions (e.g., dipole-dipole) with a target protein, leading to enhanced binding affinity and biological activity compared to its non-fluorinated counterpart.
Experimental Design and Protocols
To ensure the trustworthiness and reproducibility of the findings presented in the literature, standardized experimental protocols are employed. Below are representative, detailed methodologies for assessing anticancer and antimicrobial activities.
Protocol: MTT Assay for In Vitro Anticancer Activity
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are harvested and seeded into a 96-well plate at a density of 5,000-10,000 cells per well. They are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Stock solutions of the fluorinated and non-fluorinated benzothiophenes are prepared in dimethyl sulfoxide (DMSO). These are then serially diluted in cell culture medium to achieve the desired final concentrations. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds is added. A control group receives medium with DMSO only.
-
Incubation: The plate is incubated for an additional 48 to 72 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
Formazan Formation: The plate is incubated for 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
Protocol: Broth Microdilution for Antimicrobial MIC Determination
This protocol is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted two-fold across the wells of a 96-well microtiter plate using the broth medium.[12]
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[12]
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the benzothiophene scaffold is a validated and highly effective approach for enhancing biological activity across multiple therapeutic areas. The experimental data consistently demonstrates that fluorinated derivatives often exhibit superior potency in anticancer and antimicrobial assays compared to their non-fluorinated parents. This enhancement is driven by fluorine's unique ability to modulate key physicochemical properties, including metabolic stability and target binding affinity.
While the benefits are clear, the precise effects of fluorination can be context-dependent and require empirical validation. Future research should continue to explore the structure-activity relationships of novel fluorinated benzothiophenes, leveraging computational modeling to predict optimal fluorination patterns. The development of new synthetic methodologies for late-stage fluorination will further expand the chemical space available to medicinal chemists, accelerating the discovery of next-generation benzothiophene-based therapeutics.
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The Unambiguous Arbitrator: Validating the Structure of (7-Fluoro-1-benzothiophen-2-yl)methanol by X-ray Crystallography
A Comparative Guide to Structural Elucidation in Drug Discovery
In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design.[1][2][3] Small molecules, typically organic compounds with a low molecular weight, are designed to interact with specific biological targets, and their therapeutic efficacy is intrinsically linked to their structure.[2][4] This guide provides an in-depth analysis of single-crystal X-ray crystallography as the definitive method for validating the structure of (7-Fluoro-1-benzothiophen-2-yl)methanol, a novel compound with therapeutic potential. We will explore the causality behind the experimental choices in X-ray diffraction and objectively compare its performance with other widely used analytical techniques.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful technique for unambiguously determining the three-dimensional arrangement of atoms in a molecule.[5][6] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, we can generate a precise electron density map, which in turn reveals the exact atomic positions, bond lengths, and bond angles.[5] This level of detail is crucial for understanding structure-activity relationships (SAR) and optimizing lead compounds in drug development.[2]
Experimental Protocol: From Powder to Picture
The journey from a newly synthesized compound to a fully resolved crystal structure involves a meticulous and systematic workflow. The following protocol for this compound is designed to maximize the chances of obtaining high-quality crystals suitable for diffraction studies.
1. Synthesis and Purification of this compound:
The synthesis of the title compound is achieved through a multi-step reaction sequence, which will not be detailed here. The critical aspect for successful crystallization is the purity of the final product. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Therefore, the crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to achieve a purity of >99%, as confirmed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
2. Crystallization Screening:
The formation of a well-ordered single crystal is often the most challenging step.[7] It is a process of transitioning a molecule from the disordered state in solution to a highly ordered, crystalline solid state.[8] A variety of crystallization techniques should be screened to find the optimal conditions.
-
Slow Evaporation: This is the simplest method, where a solution of the compound is allowed to evaporate slowly.[7][9] The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.[7] For this compound, a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate) should be tested. The evaporation rate can be controlled by the size of the opening of the vial.[7][9]
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is highly soluble and placing this solution in a sealed container with a larger volume of a less volatile "anti-solvent" in which the compound is poorly soluble.[10] The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, leading to gradual crystallization. Common solvent/anti-solvent pairs include chloroform/hexane and methanol/diethyl ether.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can induce crystallization. The rate of cooling is a crucial parameter; slow cooling generally yields better quality crystals.
3. Crystal Mounting and Data Collection:
Once suitable crystals are obtained, a single, well-formed crystal is carefully mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage during data collection. Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[11]
4. Structure Solution and Refinement:
The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods.[12] The initial atomic model is refined against the experimental data to obtain the final, highly accurate molecular structure.
Visualizing the Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Key Crystallographic Data for this compound
The following table summarizes the expected crystallographic data and refinement statistics for a successful structure determination.
| Parameter | Value |
| Chemical formula | C9H7FOS |
| Formula weight | 182.21 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | Value to be determined |
| b (Å) | Value to be determined |
| c (Å) | Value to be determined |
| β (°) | Value to be determined |
| Volume (ų) | Value to be determined |
| Z | 4 |
| Density (calculated) (g/cm³) | Value to be determined |
| Absorption coefficient (mm⁻¹) | Value to be determined |
| F(000) | Value to be determined |
| Crystal size (mm³) | e.g., 0.30 x 0.25 x 0.20 |
| Theta range for data collection (°) | 2.0 to 28.0 |
| Reflections collected | Value to be determined |
| Independent reflections | Value to be determined [R(int) = value] |
| Goodness-of-fit on F² | Value to be determined |
| Final R indices [I>2sigma(I)] | R1 = value, wR2 = value |
| R indices (all data) | R1 = value, wR2 = value |
| Largest diff. peak and hole (e.Å⁻³) | Values to be determined |
Comparative Analysis: Alternative Structural Validation Techniques
While X-ray crystallography provides the most definitive structural information, other techniques are indispensable in the broader context of small molecule characterization.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[13][14][15] It provides information about the chemical environment of each atom (chemical shift), the connectivity of atoms (through-bond coupling), and the spatial proximity of atoms (through-space correlations, e.g., NOESY).[13][16] For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential for confirming the presence of all expected atoms and their connectivity.[17] However, NMR provides a time-averaged structure in solution and does not yield the precise bond lengths and angles that crystallography does.[18]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.[19][20][21][22] High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy. While MS is excellent for confirming the molecular formula, it does not provide information about the three-dimensional arrangement of atoms.[23]
Computational Modeling
Computational methods, such as Density Functional Theory (DFT), can be used to predict the three-dimensional structure of a molecule.[24][25] These methods can provide valuable insights into the preferred conformation of a molecule and can be used to complement experimental data.[26] However, computational models are theoretical and must be validated by experimental data.[27][28] They are particularly useful for predicting the structures of molecules that are difficult to crystallize.
Head-to-Head Comparison
The following table provides a direct comparison of the key attributes of each technique for the structural validation of this compound.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Modeling |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, packing | Connectivity, chemical environment, conformation in solution | Molecular weight, elemental composition, fragmentation pattern | Predicted 3D structure, conformational analysis, electronic properties |
| Sample Requirements | Single crystal of high quality | Soluble sample of high purity | Small amount of sample, can be in a mixture | None (in silico) |
| Key Advantage | Unambiguous and definitive 3D structure determination | Provides information about the structure in solution | High sensitivity and accuracy for molecular weight | Can predict structures of non-crystalline compounds |
| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain | Provides a time-averaged structure, no precise bond lengths/angles | Does not provide 3D structural information | Theoretical and requires experimental validation |
Conclusion: The Power of Synergy
While single-crystal X-ray crystallography remains the gold standard for the unambiguous determination of molecular structure, a comprehensive approach that integrates data from multiple analytical techniques is the most robust strategy in modern drug discovery. For this compound, NMR and MS are essential for confirming its identity and purity, while computational modeling can provide valuable theoretical insights. However, only X-ray crystallography can provide the definitive, high-resolution three-dimensional structure that is critical for understanding its biological activity and for guiding further optimization efforts. The synergy of these techniques provides a self-validating system that ensures the scientific integrity and trustworthiness of the structural data, ultimately accelerating the journey from a promising molecule to a life-saving therapeutic.
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-reactivity of (7-Fluoro-1-benzothiophen-2-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. While the identification of potent lead compounds is a critical first step, a comprehensive understanding of their off-target interactions is what ultimately dictates their clinical success. This guide provides an in-depth technical analysis of the potential cross-reactivity of (7-Fluoro-1-benzothiophen-2-yl)methanol and its derivatives. As a Senior Application Scientist, my aim is to equip you with the foundational knowledge and practical methodologies to navigate the complex selectivity profile of this promising chemical scaffold.
The benzothiophene core is a well-established pharmacophore, present in a variety of approved drugs and clinical candidates.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and kinase-inhibiting properties.[1][3][4][5] This inherent biological promiscuity, while offering a rich source for drug discovery, also raises significant concerns about off-target effects and potential toxicity. Therefore, a rigorous evaluation of cross-reactivity is not just a regulatory hurdle, but a fundamental aspect of rational drug design.
This guide will delve into the known biological targets of benzothiophene derivatives, present a comparative analysis of structurally related compounds to infer the potential cross-reactivity of this compound, and provide detailed, field-proven protocols for assessing compound selectivity.
The Benzothiophene Scaffold: A Privileged Structure with Inherent Cross-Reactivity Potential
The benzothiophene moiety is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets.[6] This versatility arises from its rigid, planar structure and the presence of a sulfur atom, which can participate in various non-covalent interactions with protein targets.
dot graph TD{ rankdir="LR"; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#5F6368"];
}
Figure 1: The diverse biological activities of the benzothiophene scaffold, highlighting the potential for cross-reactivity.
While the specific biological profile of this compound is not extensively documented in publicly available literature, the known activities of structurally similar compounds provide valuable insights into its potential cross-reactivity. For instance, various benzothiophene derivatives have been identified as potent inhibitors of a range of protein kinases, a class of enzymes notorious for their structural similarities, which often leads to challenges in achieving selectivity.[1][7]
Comparative Analysis of Structurally Related Benzothiophene Derivatives
To build a predictive model for the cross-reactivity of this compound, we will examine the selectivity profiles of analogous compounds. The key structural features of our lead compound are the 7-fluoro substitution and the 2-methanol group.
| Derivative Class | Known Target(s) | Key Structural Features for Comparison | Reported Selectivity/Cross-Reactivity | Reference |
| Benzothiophene Kinase Inhibitors | Mitogen-activated protein kinase-activated protein kinase 2 (MK2), Cyclin-dependent kinase 2 (CDK2) | Benzothiophene core, varied substituents at positions 2 and 3. | Some derivatives show good selectivity for MK2 over CDK2, but off-target effects on other kinases are common.[7] | [7] |
| 5-hydroxybenzothiophene Derivatives | Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), CDC-like kinase 1 (CLK1), Death-associated protein kinase 1 (DRAK1) | Hydroxyl group at position 5, various substitutions at other positions. | Some compounds exhibit multi-kinase inhibition, highlighting the potential for broad cross-reactivity within the kinome.[8] | [8] |
| Fluoro-substituted Benzothiazoles | Various bacterial and fungal targets, cancer cell lines. | Fluorine substitution on the benzene ring. | Fluorination can significantly impact biological activity and target specificity.[9][10][11] | [9][10][11] |
Analysis and Inference:
The presence of the fluorine atom at the 7-position of this compound is a critical determinant of its electronic properties and potential interactions with target proteins.[12] Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. However, it can also alter the selectivity profile of a compound.
Given that many benzothiophene derivatives are potent kinase inhibitors, it is highly probable that this compound and its derivatives will exhibit some level of activity against a panel of protein kinases. The small methanol substituent at the 2-position may influence which kinases are targeted. Without direct experimental data, a broad kinase panel screening would be the most definitive way to assess its selectivity.
Experimental Protocols for Assessing Cross-Reactivity
A thorough investigation of cross-reactivity requires a multi-faceted experimental approach. The following protocols represent the gold standard for characterizing the selectivity of small molecule inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric or Luminescence-Based)
Rationale: This is the primary assay to determine the inhibitory activity of a compound against a large panel of kinases, providing a quantitative measure of its selectivity.
dot graph G { rankdir="LR"; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#5F6368"];
}
Figure 2: A simplified workflow for an in vitro kinase inhibition assay.
Detailed Protocol (Luminescence-Based): [13][14]
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 384-well plate, add the kinase, a specific peptide substrate, and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 1 hour).
-
Detection: Add a detection reagent that measures the amount of ADP produced (luminescence is proportional to kinase activity).
-
Data Analysis: Measure the luminescence using a plate reader and calculate the IC50 value for each kinase.
Interpretation: A highly selective compound will have a low IC50 value for the intended target and significantly higher IC50 values for off-target kinases. A selectivity profile can be generated by comparing the IC50 values across a panel of kinases.
Competitive Binding Assay
Rationale: This assay determines if a test compound binds to the same site on a target protein as a known, labeled ligand. It is a powerful tool for confirming the mechanism of action and assessing potential off-target binding.[15][16][17][18]
Detailed Protocol:
-
Target Immobilization: Immobilize the purified target protein on a suitable solid support (e.g., ELISA plate, SPR chip).
-
Binding Reaction: Add a fixed concentration of a labeled ligand (e.g., fluorescently tagged or biotinylated) and varying concentrations of the unlabeled test compound (this compound).
-
Incubation and Washing: Allow the binding to reach equilibrium, then wash away unbound ligands.
-
Signal Detection: Measure the amount of labeled ligand that remains bound to the target.
-
Data Analysis: A decrease in the signal from the labeled ligand with increasing concentrations of the test compound indicates competitive binding. Calculate the Ki (inhibition constant) from the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
Rationale: CETSA® is a powerful technique to confirm target engagement in a cellular context.[19] It measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of interaction within the complex environment of a cell.
dot graph G { rankdir="LR"; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#5F6368"];
}
Figure 3: A schematic representation of the Cellular Thermal Shift Assay (CETSA®) workflow.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) to a higher value in the presence of the compound indicates target engagement and stabilization.
Conclusion and Future Directions
The benzothiophene scaffold, including derivatives like this compound, holds significant promise for the development of novel therapeutics. However, their inherent potential for broad biological activity necessitates a thorough and early assessment of cross-reactivity. The absence of specific experimental data for this compound underscores the critical need for comprehensive profiling.
By employing a systematic approach that combines in vitro kinase screening, competitive binding assays, and cellular target engagement studies like CETSA®, researchers can build a robust selectivity profile for this and other novel benzothiophene derivatives. This proactive approach to understanding and mitigating off-target effects is not only essential for advancing a compound through the drug development pipeline but also for ensuring the safety and efficacy of future medicines. The experimental frameworks provided in this guide offer a clear and actionable path for drug development professionals to confidently navigate the complex but rewarding landscape of benzothiophene-based drug discovery.
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Comparative In Vivo Efficacy of Benzothiophene-2-yl-methanol Based Compounds: A Guide for Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Benzothiophene Scaffold as a Privileged Structure in Medicinal Chemistry
The benzothiophene moiety, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in drug discovery. Its structural rigidity, lipophilic nature, and capacity for diverse functionalization have made it a cornerstone in the design of novel therapeutics.[1] Compounds incorporating this scaffold have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2] This guide focuses on the in vivo efficacy of compounds based on the (1-benzothiophen-2-yl)methanol core, with a particular consideration for the influence of substitutions, such as the 7-fluoro group, on therapeutic potential.
While extensive public data on the specific compound (7-Fluoro-1-benzothiophen-2-yl)methanol is limited, this guide will synthesize and compare the in vivo performance of structurally related analogs. By examining the efficacy of these compounds in established preclinical models, we can extrapolate potential therapeutic applications and provide a framework for guiding future research and development for this promising class of molecules.
Comparative In vivo Efficacy in Oncology
Benzothiophene derivatives have emerged as a significant class of compounds with potent antitumor activities.[2] Their mechanisms of action are diverse, ranging from the inhibition of tubulin polymerization to the modulation of key signaling pathways involved in cancer cell proliferation and survival.
One notable example is the investigation of benzothiophene acrylonitrile analogs, which have shown significant growth inhibition in a panel of 60 human cancer cell lines, with GI50 values often in the nanomolar range.[3][4] For instance, the analog Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile demonstrated potent activity across leukemia, CNS, and prostate cancer cell lines.[3] While not methanol-based, these findings underscore the potential of the benzothiophene core in developing effective anticancer agents. The strategic placement of substituents on the benzothiophene ring and its appendages is crucial for optimizing potency and selectivity.
Data Summary: Anticancer Activity of Benzothiophene Analogs
| Compound Class | Cancer Model | Key In Vivo Efficacy Metric | Reference |
| Benzothiophene Acrylonitriles | Human Cancer Cell Line Xenografts | Significant reduction in tumor cell growth (GI50 in nM range) | [3][4] |
| Substituted Benzothiophenes | Not specified | Anticancer properties noted in review | [2] |
Experimental Protocol: Human Tumor Xenograft Model
The human tumor xenograft model is a cornerstone for the in vivo evaluation of novel anticancer compounds.[5][6] This model involves the implantation of human tumor cells into immunodeficient mice, allowing for the assessment of a drug's ability to inhibit tumor growth in a living system.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) are cultured under sterile conditions in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.[5] Animals are housed in a pathogen-free environment.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of saline or media) is injected subcutaneously into the flank of each mouse.[5]
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm^3), animals are randomized into control and treatment groups. The test compound (e.g., a benzothiophene derivative) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth inhibition is the primary endpoint. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker assessment).
Causality Behind Experimental Choices:
-
Immunodeficient Mice: The use of mice lacking a functional adaptive immune system is critical to prevent the rejection of the human tumor graft, allowing for its growth and the subsequent evaluation of the test compound's effect on a human-derived tumor.[5]
-
Subcutaneous Implantation: While orthotopic models (implanting cells in the corresponding organ of origin) can offer more clinically relevant tumor microenvironments, subcutaneous models are often used for initial efficacy screening due to their simplicity, ease of tumor measurement, and high reproducibility.[5]
Caption: Workflow for a typical human tumor xenograft study.
Comparative In vivo Efficacy in Inflammation
The anti-inflammatory properties of the benzothiophene scaffold are well-documented.[1][2] These compounds can modulate inflammatory pathways, making them attractive candidates for the treatment of various inflammatory disorders.
Data Summary: Anti-inflammatory Potential of Heterocyclic Compounds
| Compound Class | Animal Model | Key In Vivo Efficacy Metric | Reference |
| Benzothiazole Derivatives | Carrageenan-induced rat paw edema | Significant percentage inhibition of edema | [11] |
| Various Plant Extracts | Carrageenan-induced rat paw edema | Reduction in inflammatory paw edema | [9] |
Note: Data for benzothiazoles, a related sulfur-containing heterocyclic system, is presented to illustrate the potential of such scaffolds.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This model is widely used to screen for acute anti-inflammatory activity.[7][8][9] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rat's paw induces a biphasic inflammatory response.
Methodology:
-
Animals: Wistar or Sprague-Dawley rats of either sex are typically used. Animals are fasted overnight before the experiment with free access to water.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: Animals are divided into groups. The test compound (e.g., a benzothiophene derivative) is administered, typically orally or intraperitoneally, one hour before the carrageenan injection. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: A 1% solution of carrageenan in sterile saline (typically 0.1 mL) is injected into the sub-plantar region of the right hind paw.[10]
-
Paw Volume Measurement: The paw volume is measured at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[9]
-
Calculation of Edema and Inhibition:
-
The increase in paw volume (edema) is calculated as the difference between the post-injection and baseline measurements.
-
The percentage inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Causality Behind Experimental Choices:
-
Carrageenan as an Inducer: Carrageenan is used because it reliably induces an inflammatory response that is well-characterized. The initial phase (first 1-2 hours) is mediated by histamine and serotonin, while the later phase (3-4 hours) is primarily driven by prostaglandins and involves the infiltration of neutrophils.[12] This allows for an assessment of the compound's effect on different inflammatory mediators.
-
Plethysmometer Measurement: This instrument provides a precise and objective quantification of the change in paw volume, which is a direct measure of the extent of edema and inflammation.
Caption: Experimental workflow for the scopolamine-induced amnesia model.
The Role of Fluorine Substitution: A Structure-Activity Relationship (SAR) Perspective
The introduction of fluorine into a drug candidate is a common and powerful strategy in medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile. [13] In the context of this compound, the 7-fluoro substituent could potentially:
-
Enhance Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the compound's half-life and oral bioavailability.
-
Modulate Lipophilicity: Fluorine substitution generally increases lipophilicity, which can affect cell membrane permeability, plasma protein binding, and distribution into tissues, including the central nervous system.
-
Alter Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the benzothiophene ring system, potentially leading to more favorable interactions (e.g., dipole-dipole or hydrogen bonding) with the target protein. [13] Studies on other fluorinated heterocyclic compounds have demonstrated that the position and number of fluorine atoms are critical for biological activity. [14][15]For example, research on fluorinated benzenesulfonamides as inhibitors of amyloid-beta aggregation showed that the specific arrangement of substituents was crucial for efficacy. [14][15]Therefore, the 7-fluoro substitution on the benzothiophene ring is likely to have a profound and specific impact on the in vivo efficacy of the parent methanol compound, warranting direct experimental evaluation.
Conclusion and Future Directions
The benzothiophene scaffold is a versatile and promising platform for the development of novel therapeutics targeting a range of diseases, including cancer, inflammation, and neurodegenerative disorders. While direct in vivo efficacy data for this compound is not yet widely published, a comparative analysis of related structures strongly suggests its potential. The strategic inclusion of a 7-fluoro substituent is likely to enhance its drug-like properties.
Future research should prioritize the in vivo evaluation of this compound and its derivatives in the well-established preclinical models outlined in this guide. Such studies are essential to validate its therapeutic potential, elucidate its mechanism of action, and provide the necessary data to advance this promising compound class toward clinical development.
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ResearchGate. (n.d.). Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ResearchGate. [Link]
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Navigating the Kinase Inhibitor Landscape: A Comparative Guide to (7-Fluoro-1-benzothiophen-2-yl)methanol Derivatives and their Therapeutic Potential
For Immediate Release
[City, State] – January 23, 2026 – In the relentless pursuit of novel and effective cancer therapeutics, the intricate dance between chemical structure and biological activity remains a cornerstone of drug discovery. This guide, intended for researchers, scientists, and drug development professionals, delves into the structure-activity relationship (SAR) of a promising class of compounds: (7-Fluoro-1-benzothiophen-2-yl)methanol derivatives. By examining their performance against relevant alternatives and providing a foundation in established experimental methodologies, we aim to illuminate the therapeutic potential of this chemical scaffold.
The benzothiophene core is a privileged structure in medicinal chemistry, forming the backbone of various biologically active molecules. Its derivatives have shown a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. The strategic introduction of a fluorine atom at the 7-position and a methanol group at the 2-position of the benzothiophene ring system presents a unique scaffold for kinase inhibitor development, a critical area in oncology research. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.
The Core Structure and the Significance of Substitution
The foundational structure, this compound, offers several points for chemical modification to explore and optimize biological activity. The fluorine atom at the 7-position can enhance metabolic stability and binding affinity through favorable interactions with target proteins. The methanol group at the 2-position provides a handle for further derivatization, allowing for the introduction of various functionalities to probe the binding pocket of target kinases and modulate physicochemical properties.
A comprehensive understanding of how modifications at different positions of the benzothiophene ring and the methanol group influence kinase inhibitory activity is paramount for rational drug design. While a systematic SAR study on the exact this compound scaffold is not extensively documented in publicly available literature, valuable insights can be gleaned from closely related benzothiophene derivatives.
For instance, studies on 5-hydroxybenzothiophene derivatives have demonstrated potent multi-kinase inhibitory activity. In one such study, the 5-hydroxy group was identified as a key feature for targeting multiple kinases. This suggests that exploring substitutions on the benzene ring of the this compound core could be a fruitful avenue for enhancing potency and selectivity.
Comparative Analysis: Performance Against Alternative Scaffolds
To contextualize the potential of this compound derivatives, it is essential to compare them with other established benzothiophene-based compounds and kinase inhibitors.
Benzothiophene-Based Competitors
One relevant class of competitors includes 5-hydroxybenzothiophene derivatives that have shown potent inhibitory activity against a panel of cancer-relevant kinases. For example, compound 16b , a 5-hydroxybenzothiophene hydrazide, displayed significant growth inhibitory activity across various cancer cell lines, including glioblastoma.[1] This compound induced G2/M cell cycle arrest and apoptosis, highlighting a clear mechanism of action.[1]
Another class of benzothiophene derivatives with potent anticancer activity are the benzothiophene acrylonitriles. These compounds, structurally similar to combretastatin, have demonstrated significant reduction in cell growth in numerous cancer cell lines, with GI50 values often in the nanomolar range.[2] Their mechanism is believed to involve the inhibition of tubulin polymerization.[2]
By comparing the this compound scaffold to these established benzothiophene inhibitors, researchers can identify unique advantages or potential liabilities in terms of potency, selectivity, and mechanism of action.
Broader Kinase Inhibitor Landscape
The field of kinase inhibitors is vast and includes numerous approved drugs and clinical candidates with diverse chemical scaffolds. A meaningful comparison would involve evaluating the this compound derivatives against inhibitors of the same target kinase. For instance, if these derivatives show promise against a specific tyrosine kinase, a direct comparison with a known inhibitor of that kinase would be the gold standard for assessing their potential.
Structure-Activity Relationship (SAR) Insights from Related Benzothiophene Scaffolds
While specific data for the title compound series is limited, we can extrapolate potential SAR trends from related benzothiophene kinase inhibitors.
A study on 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors revealed several key SAR points:
-
The 5-hydroxy group: This was found to be a critical feature for potent, multi-targeted kinase inhibition.
-
Substituents on the C2 side chain: Modifications at this position significantly impacted potency. For example, the introduction of a hydrazide moiety in compound 16b led to potent anticancer effects.[1]
-
Aromatic substitutions: The nature and position of substituents on phenyl rings attached to the core structure influenced activity, a common theme in kinase inhibitor design.
These findings suggest that for this compound derivatives, systematic modifications at the methanol hydroxyl group and exploration of various substituents on an appended aromatic ring would be critical for optimizing activity.
Table 1: Hypothetical SAR of this compound Derivatives Based on Related Scaffolds
| Modification Position | Substituent Type | Predicted Impact on Activity | Rationale |
| C2-Methanol (OH) | Ether linkage | May modulate solubility and cell permeability | Common modification to alter physicochemical properties |
| C2-Methanol (OH) | Ester linkage | Potential for prodrug strategy | Can improve bioavailability |
| Appended Aryl Ring | Electron-donating groups | May enhance binding affinity | Can influence electronic interactions with the target |
| Appended Aryl Ring | Electron-withdrawing groups | Could improve potency and selectivity | Halogens are common in kinase inhibitors |
| Benzene Ring (other than C7) | Small alkyl or alkoxy groups | May probe hydrophobic pockets | Can improve van der Waals interactions |
Experimental Corner: Protocols for Evaluation
To facilitate the investigation and comparison of this compound derivatives, we provide detailed, step-by-step methodologies for key experiments.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by detecting the amount of ADP produced during the kinase reaction.
Protocol:
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution.
-
Compound Addition: Add 0.5 µL of the test compound (e.g., this compound derivative) at various concentrations.
-
Initiation of Reaction: Add 2 µL of 2.5x ATP solution to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase-driven light-producing reaction. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition by the test compound.
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Cell-Based Proliferation/Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity of potential anticancer drugs.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Caption: Workflow of the MTT Cell Viability Assay.
Western Blot Analysis of Kinase Signaling Pathways
Western blotting can be used to determine if the this compound derivatives inhibit specific kinase signaling pathways by assessing the phosphorylation status of downstream target proteins.
Protocol:
-
Cell Lysis: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated or total form of the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Caption: Key steps in Western Blot analysis.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct and extensive SAR data for this specific series is still emerging, the insights from related benzothiophene derivatives provide a strong rationale for its exploration. The strategic placement of the fluorine atom and the versatile methanol handle offer significant opportunities for medicinal chemists to fine-tune the pharmacological properties of these compounds.
Future research should focus on the synthesis of a focused library of this compound derivatives with systematic modifications at the C2-methanol position and on appended aromatic moieties. Screening this library against a panel of cancer-relevant kinases will be crucial for identifying initial hits and defining the SAR. Subsequent lead optimization, guided by the principles outlined in this guide and supported by robust in vitro and in vivo testing, will be essential to unlock the full therapeutic potential of this promising class of compounds. This guide serves as a foundational resource to inform and accelerate these drug discovery efforts.
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of (Fluoro-1-benzothiophen-2-yl)methanol Isomers
Introduction: The Significance of Fluorinated Benzothiophenes in Drug Discovery
The 1-benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its rigid, bicyclic nature provides a robust framework for orienting functional groups to interact with biological targets. The strategic introduction of a fluorine atom onto this scaffold is a widely used tactic in modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.
However, this synthetic strategy presents a critical analytical challenge: the unambiguous identification of positional isomers. When synthesizing a target like (7-Fluoro-1-benzothiophen-2-yl)methanol, isomeric impurities such as the 4-, 5-, or 6-fluoro analogues can arise. As these isomers may possess vastly different biological activities and toxicological profiles, their precise structural characterization is not merely an academic exercise but a regulatory and safety imperative.
This guide provides an in-depth comparison of the key spectroscopic features that enable researchers to confidently distinguish between the positional isomers of (Fluoro-1-benzothiophen-2-yl)methanol. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just what to look for, but why these differences manifest, grounding our analysis in the fundamental principles of chemical structure and spectroscopy.
Part 1: The Analytical Workflow: A Self-Validating Approach
A robust analytical strategy relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined data constitutes a self-validating system for isomeric differentiation. The logical flow of this analysis ensures that each step builds upon the last, from confirming molecular mass to pinpointing atomic connectivity.
Caption: General analytical workflow for isomer identification.
Part 2: Comparative Spectroscopic Data
The most significant variations between the isomers are observed in their NMR spectra, a direct consequence of the fluorine atom's influence on the local electronic environment of neighboring nuclei.
| Spectroscopic Feature | 4-Fluoro Isomer | 5-Fluoro Isomer | 6-Fluoro Isomer | 7-Fluoro Isomer |
| ¹H NMR (δ, ppm) | ||||
| H-3 | ~7.3 (d) | ~7.3 (s) | ~7.3 (s) | ~7.2 (d) |
| Aromatic Protons | Complex multiplet pattern, significant H-F couplings. | H-4 (~7.9, dd), H-6 (~7.2, ddd), H-7 (~7.5, dd). | H-4 (~7.8, d), H-5 (~7.1, dd), H-7 (~7.9, d). | H-4 (~7.7, d), H-5 (~7.1, t), H-6 (~7.4, dd). |
| -CH₂OH | ~4.9 (s) | ~4.9 (s) | ~4.9 (s) | ~4.9 (s) |
| -OH | Variable | Variable | Variable | Variable |
| ¹³C NMR (δ, ppm) | ||||
| C-F Carbon | ~158 (d, ¹J_CF ≈ 250 Hz) | ~160 (d, ¹J_CF ≈ 245 Hz) | ~161 (d, ¹J_CF ≈ 245 Hz) | ~148 (d, ¹J_CF ≈ 248 Hz) |
| Carbons adjacent to C-F | Shielded (d, ²J_CF ≈ 20-25 Hz) | Shielded (d, ²J_CF ≈ 20-25 Hz) | Shielded (d, ²J_CF ≈ 20-25 Hz) | Shielded (d, ²J_CF ≈ 15-20 Hz) |
| -CH₂OH | ~60 | ~60 | ~60 | ~60 |
| ¹⁹F NMR (δ, ppm) | ~ -115 to -120 | ~ -118 to -122 | ~ -115 to -120 | ~ -125 to -130 |
| IR (cm⁻¹) | ||||
| O-H Stretch | ~3350 (broad) | ~3350 (broad) | ~3350 (broad) | ~3350 (broad) |
| C-H Aromatic | ~3100 | ~3100 | ~3100 | ~3100 |
| C-F Stretch | ~1200-1250 | ~1200-1250 | ~1200-1250 | ~1200-1250 |
| Mass Spec (m/z) | ||||
| Molecular Ion [M]⁺ | 182 | 182 | 182 | 182 |
| Key Fragments | [M-H₂O]⁺, [M-CHO]⁺, [M-CS]⁺ | [M-H₂O]⁺, [M-CHO]⁺, [M-CS]⁺ | [M-H₂O]⁺, [M-CHO]⁺, [M-CS]⁺ | [M-H₂O]⁺, [M-CHO]⁺, [M-CS]⁺ |
Note: The chemical shifts (δ) and coupling constants (J) are predicted values based on established spectroscopic principles and data from analogous structures. Actual values may vary slightly based on solvent and experimental conditions.
Part 3: In-Depth Analysis & Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR is the cornerstone of isomer differentiation due to its sensitivity to the precise electronic environment of each nucleus.
Causality Behind NMR Differences: The fluorine atom exerts a powerful electron-withdrawing inductive effect and a weaker, distance-dependent electron-donating mesomeric effect. These electronic influences alter the shielding of nearby ¹H and ¹³C nuclei, causing predictable changes in their chemical shifts. Furthermore, the spin of the ¹⁹F nucleus (I = 1/2) couples with other spin-active nuclei through bonds, resulting in characteristic signal splitting (J-coupling) that provides a roadmap of the molecule's connectivity.
Caption: Key through-bond J-couplings for the 7-fluoro isomer.
-
¹⁹F NMR Spectroscopy: This is the most direct probe. The ¹⁹F chemical shift is exquisitely sensitive to its position on the aromatic ring.[1][2] As shown in the table, the 7-fluoro isomer is expected to be the most shielded (least deshielded, i.e., more upfield chemical shift), a phenomenon attributable to its proximity to the electron-rich thiophene ring. This unique chemical shift can serve as a primary identifier. The use of ¹⁹F NMR is a powerful, rapid, and quantitative method for analyzing fluorinated compounds, often with no background interference.[3]
-
¹H NMR Spectroscopy: While the methylene (-CH₂) and hydroxyl (-OH) protons will show little variation, the aromatic region is information-rich. The key is to analyze the splitting patterns caused by both H-H and H-F couplings.
-
For the 7-Fluoro Isomer: The H-6 proton will appear as a doublet of doublets due to coupling with both H-5 (³J_HH) and the fluorine at C-7 (³J_HF, typically 8-10 Hz). The H-5 proton will appear as a triplet (or more accurately, a triplet of doublets if ⁴J_HF is resolved) due to coupling with H-4 and H-6. The presence of a large ³J_HF coupling is a definitive marker for an adjacent proton.
-
For the 4-Fluoro Isomer: The H-5 proton will show a large ³J_HF coupling, and the H-3 proton will show a smaller ⁴J_HF coupling. The pattern will be distinctly different from the 7-fluoro isomer.
-
-
¹³C NMR Spectroscopy: The carbon spectrum provides unambiguous proof of the fluorine's location.
-
Direct C-F Coupling (¹J_CF): The carbon atom directly bonded to fluorine will exhibit a very large splitting (¹J_CF ≈ 240-250 Hz), instantly identifying it.[4]
-
Two-Bond C-F Coupling (²J_CF): The two carbons adjacent to the C-F bond will show smaller couplings (²J_CF ≈ 15-25 Hz).
-
By identifying which carbons are split and the magnitude of their coupling constants, one can piece together the exact substitution pattern. For the 7-fluoro isomer, C-7 will show the large one-bond coupling, while C-6 and C-7a will show the smaller two-bond couplings.
-
Infrared (IR) Spectroscopy
While less definitive than NMR for isomer identification, IR spectroscopy is a rapid and essential tool for confirming the presence of key functional groups. All isomers will display a broad absorption band around 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol, and sharp peaks around 3100 cm⁻¹ for aromatic C-H stretching.[5]
The most relevant peak for these compounds is the C-F stretching vibration, which typically appears in the 1200-1250 cm⁻¹ region.[6] While the exact frequency may shift subtly between isomers due to changes in the overall dipole moment of the molecule, this variation is usually too small to be used as a primary means of differentiation. Its primary utility is to confirm that fluorination has occurred.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular formula but is generally the least effective technique for distinguishing between these positional isomers.
-
Molecular Ion Peak: All four isomers have the same molecular formula (C₉H₇FOS) and thus the same nominal molecular weight of 182 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, verifying that the analyte is indeed an isomer of the target compound.
-
Fragmentation Pattern: Electron ionization (EI) mass spectra of benzothiophenes are often characterized by a stable molecular ion.[7] Common fragmentation pathways include the loss of water ([M-H₂O]⁺) from the alcohol, loss of the entire hydroxymethyl group, or cleavage of the thiophene ring, often involving the loss of a CS radical.[8][9] These fragmentation patterns are typically governed by the overall ring system and the functional group, not the specific position of the fluorine atom. Therefore, the mass spectra of all four isomers are expected to be nearly identical.
Part 4: Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is suitable for most non-polar to moderately polar compounds, while DMSO-d₆ is excellent for ensuring the hydroxyl proton is observed as a distinct, exchange-broadened signal.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C spectra (δ = 0.00 ppm). For ¹⁹F NMR, an external standard like CFCl₃ (δ = 0.00 ppm) or an internal standard like trifluorotoluene can be used.
-
¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher field spectrometer. Ensure an adequate relaxation delay (D1) of at least 5 seconds to allow for full magnetization recovery, which is crucial for accurate integration.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C. A proton-coupled spectrum can also be acquired to observe the C-F coupling constants directly.
-
¹⁹F NMR Acquisition: This is a highly sensitive nucleus, so spectra can be acquired rapidly. A simple one-pulse experiment is usually sufficient. It is critical to ensure the spectral width is large enough to encompass all possible fluorine signals.
IR Spectroscopy (FTIR)
-
Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact. This is the fastest and most common method.
-
Data Acquisition: Collect the spectrum over a range of 4000-650 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Processing: Perform a background subtraction using a scan of the empty ATR crystal.
Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode for soft ionization that will predominantly show the molecular ion [M+H]⁺ or [M+Na]⁺. Electron Ionization (EI) can be used with a GC-MS setup to observe fragmentation patterns.
-
Analysis: Acquire the spectrum in full scan mode using a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements.
Conclusion
The unambiguous structural elucidation of (Fluoro-1-benzothiophen-2-yl)methanol isomers is a critical task in pharmaceutical development. While mass spectrometry confirms the molecular formula and IR spectroscopy verifies functional groups, NMR spectroscopy stands alone as the definitive technique for differentiation.
Specifically, the combination of three key NMR datasets provides an irrefutable assignment:
-
The unique chemical shift in the ¹⁹F NMR spectrum provides the most direct and rapid indication of the isomer.
-
The magnitude of the ¹J_CF and ²J_CF coupling constants in the ¹³C NMR spectrum pinpoints the exact carbon atom bearing the fluorine substituent.
-
The analysis of H-F coupling patterns in the aromatic region of the ¹H NMR spectrum confirms the connectivity and provides corroborating evidence for the assignment.
By employing this multi-faceted, self-validating spectroscopic workflow, researchers can confidently identify their target molecule, ensuring the integrity and safety of their downstream applications in drug discovery and development.
References
-
Tor, Y. (Year). Absorption and emission spectra of benzothiophene. ResearchGate. [Link not directly available, general citation][10]
-
The Royal Society of Chemistry. (2016). Supporting Information. [Online]. Available at: [Link][11]
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Beilstein Journals. Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement - Supporting Information. [Online]. Available at: [Link][12]
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Qianzhu, H., et al. (2022). Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. ACS Sensors, 7(1), 44-49. [Online]. Available at: [Link][1][2]
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Fierke, C. A., et al. (Year). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC - NIH. [Online]. Available at: [Link][13]
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ResearchGate. (2014). Synthesis of Hydroxy7H-benzo[c]fluoren-7-ones. [Online]. Available at: [Link]
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Miyazawa, T. (Year). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section. [Online]. Available at: [Link][5]
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ResearchGate. (Year). Mass spectra of benzothiophene derivatives. [Online]. Available at: [Link][7]
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Contreras, R. H., et al. (2003). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling. [Online]. Available at: [Link][14]
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Sekiya, H., et al. (2009). Spectroscopic study on the structural isomers of 7-azaindole(ethanol)(n) (n=1-3) and multiple-proton transfer reactions in the gas phase. The Journal of Chemical Physics. [Online]. Available at: [Link][15]
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Analytical Methods. (Year). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. [Online]. Available at: [Link][3]
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Porter, Q. N., & Baldas, J. (1967). Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. Australian Journal of Chemistry. [Online]. Available at: [Link][8][9]
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Emsley, J. W., & Phillips, L. (Year). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy. [Online]. Available at: [Link][16]
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NIST. (Year). Benzo[b]thiophene. NIST WebBook. [Online]. Available at: [Link][6]
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Chemistry LibreTexts. (2024). 16: Multinuclear NMR. [Online]. Available at: [Link][4]
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Safety Operating Guide
Navigating the Disposal of (7-Fluoro-1-benzothiophen-2-yl)methanol: A Guide for Laboratory Professionals
Understanding the Hazard Profile: An Evidence-Based Approach
Given the absence of a dedicated SDS for (7-Fluoro-1-benzothiophen-2-yl)methanol, a conservative approach to its handling and disposal is paramount. We can infer its likely hazard profile from available data on similar compounds:
-
7-Fluoro-1-benzothiophene , a parent structure, is classified as harmful if swallowed, in contact with skin, or inhaled, and is known to cause skin and serious eye irritation.[1]
-
The chlorinated analog, (7-Chlorobenzo[b]thiophen-2-yl)methanol , is designated as harmful if swallowed (H302).
-
Fluorinated organic compounds can present unique toxicological profiles, with some capable of metabolizing into toxic byproducts like fluoroacetic acid.[2] While this is a broader consideration, it underscores the need for caution.
-
Benzothiophene derivatives are widely used as precursors for biologically active molecules, indicating a potential for physiological effects.[3]
Based on this evidence, it is prudent to treat this compound as a hazardous substance that is likely toxic if ingested, absorbed through the skin, or inhaled, and is an irritant to the skin and eyes.
Core Principles of Disposal for Halogenated Organic Compounds
The presence of a fluorine atom places this compound squarely in the category of halogenated organic waste. This classification is critical because mixing halogenated and non-halogenated waste streams is strongly discouraged in laboratory settings. The co-mingling of these waste types can complicate the disposal process and significantly increase disposal costs.[4][5]
Therefore, the cardinal rule for the disposal of this compound is segregation .
Quantitative Data Summary: Hazard Classification of Analogous Compounds
| Compound | CAS Number | Molecular Formula | GHS Hazard Statements |
| 7-Fluoro-1-benzothiophene | Not Available | C₈H₅FS | H302, H312, H315, H319, H332, H335[1] |
| (7-Chlorobenzo[b]thiophen-2-yl)methanol | 1171926-62-7 | C₉H₇ClOS | H302[6] |
Step-by-Step Disposal Protocol
This protocol is designed to ensure the safe and compliant disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling the compound, at a minimum, wear a standard laboratory coat, nitrile gloves, and chemical splash goggles.
-
All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[5]
2. Waste Collection and Segregation:
-
Designate a specific, properly labeled waste container for "Halogenated Organic Waste."[7][8]
-
This container must be made of a material compatible with organic solvents. A high-density polyethylene (HDPE) or glass container is generally suitable.[7]
-
The container must have a secure, tight-fitting lid to prevent the escape of vapors.[8][9]
3. Preparing for Disposal:
-
Solid Waste: If you have the pure, solid this compound, it should be transferred directly into the halogenated organic waste container.
-
Solutions: If the compound is in a non-halogenated solvent (e.g., methanol, ethanol, acetone), the entire solution should be disposed of in the halogenated organic waste container. Do not attempt to evaporate the solvent.[10]
-
Contaminated Labware: Any disposable labware (e.g., pipette tips, weighing boats, gloves) that has come into direct contact with this compound should be placed in a sealed bag and disposed of as solid hazardous waste.
-
Empty Containers: The original container of this compound must be triple-rinsed with a suitable organic solvent (e.g., acetone, methanol).[11][12] The first rinseate must be collected and disposed of as halogenated organic waste.[12] Subsequent rinses can also be collected in the same waste stream. After rinsing and air-drying in a fume hood, the container label should be defaced, and the container can then be disposed of in the appropriate glass or plastic recycling stream.[12][13]
4. Labeling and Storage:
-
The halogenated organic waste container must be clearly labeled with the words "Hazardous Waste" and a list of its contents, including "this compound" and any solvents used.[7][8]
-
Keep the waste container closed at all times, except when adding waste.[5][9]
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from heat sources and incompatible materials.[5]
5. Arranging for Disposal:
-
Once the waste container is full or you are ready for a pickup, follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting your Environmental Health and Safety (EHS) department to schedule a collection.
Disposal Decision Workflow
Caption: Disposal decision workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of laboratory chemicals is a cornerstone of a robust safety culture. For novel compounds like this compound, where specific data may be limited, a cautious and informed approach based on the principles of chemical analogy and established best practices is essential. By adhering to the procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain full regulatory compliance. Always consult your institution's specific waste management policies and your Environmental Health and Safety department for any additional guidance.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
